GSK3368715 hydrochloride
Descripción
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Propiedades
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJUOWIQSTJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK3368715 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of GSK3368715, detailing its molecular targets, downstream cellular consequences, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action
GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex of Type I PRMTs.[1][3] This class of enzymes is responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, a post-translational modification critical in various cellular processes, including signal transduction, gene expression, and DNA damage repair.[1][4] The dysregulation of Type I PRMT activity has been implicated in the pathogenesis of numerous cancers, making them an attractive therapeutic target.[1][5]
The primary molecular targets of GSK3368715 are PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[6] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA), leading to an accumulation of monomethylarginine (MMA) and a subsequent shift towards the formation of symmetric dimethylarginine (SDMA) by Type II PRMTs.[6][7] This alteration in the cellular landscape of arginine methylation disrupts key signaling pathways and ultimately leads to anti-proliferative effects in a broad range of cancer cell lines.[6]
Quantitative Inhibitory Activity
The potency of GSK3368715 against various Type I PRMTs has been characterized by determining its half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app).
| Target Enzyme | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1 | 1.5 - 81 |
| PRMT3 | 48 | 1.5 - 81 |
| PRMT4 (CARM1) | 1148 | 1.5 - 81 |
| PRMT6 | 5.7 | 1.5 - 81 |
| PRMT8 | 1.7 | 1.5 - 81 |
Data compiled from multiple sources.[3][6][7]
Downstream Signaling Pathways
Inhibition of Type I PRMTs by GSK3368715 modulates several critical signaling pathways frequently dysregulated in cancer.
EGFR and Wnt Signaling
Preclinical studies have shown that PRMT1 plays a role in the regulation of the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][4] PRMT1 inhibition can lead to decreased expression of EGFR and key components of the Wnt pathway, thereby attenuating their oncogenic signaling.[4]
RNA Metabolism and DNA Damage Response
Type I PRMTs are also involved in RNA processing and the DNA damage response.[1] Inhibition by GSK3368715 can lead to altered exon usage and may sensitize cancer cells to DNA damaging agents.[3]
Experimental Protocols
In Vitro IC50 Determination for PRMTs
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT enzymes involves a radiometric assay.
Methodology:
-
Reaction Setup: Recombinant PRMT enzyme, a biotinylated peptide substrate, and S-adenosyl-L-[³H]-methionine ([³H]-SAM) are combined in a reaction buffer.
-
Inhibitor Addition: GSK3368715 is added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for the methylation reaction to occur.[1]
-
Termination: The reaction is stopped.[1]
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Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated peptide, and the amount of incorporated [³H]-methyl groups is quantified using a scintillation counter.[1]
In Cell Western for Anti-proliferative Effects
The anti-proliferative effects of GSK3368715 on cancer cell lines can be assessed using an In-Cell Western assay.
Methodology:
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Cell Seeding: Cancer cells (e.g., RKO cells) are seeded in 384-well plates.[6]
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Treatment: Cells are treated with a dilution series of GSK3368715 or a DMSO control.[6]
-
Incubation: Plates are incubated for a specified period (e.g., 3 days) at 37°C in a 5% CO2 environment.[6]
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Fixation and Permeabilization: Cells are fixed with methanol.[6]
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Blocking: Non-specific binding is blocked using a blocking buffer.[6]
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Staining and Detection: Cells are then stained with antibodies against a proliferation marker and a normalization protein, followed by detection with fluorescently labeled secondary antibodies. The signal intensity is quantified to determine cell proliferation.
Preclinical and Clinical Overview
In Vitro and In Vivo Anti-Tumor Activity
GSK3368715 has demonstrated potent anti-proliferative activity across a wide array of solid and hematological cancer cell lines.[6] In vivo studies using xenograft models have shown that GSK3368715 can lead to significant tumor growth inhibition and even tumor regression.[7] For instance, in a BxPC3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 mg/kg and 300 mg/kg, respectively.[3][7]
Interestingly, the anti-tumor activity of GSK3368715 can be enhanced when combined with inhibitors of PRMT5, the primary Type II PRMT.[8] This synergistic effect is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor.[8] This suggests that MTAP status could be a potential biomarker for patient selection.[8]
Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[9][10] The study explored oral once-daily doses of 50, 100, and 200 mg.[9] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement in tumor biopsies at the lower, better-tolerated doses.[9] The best response observed in the trial was stable disease in 29% of patients.[9]
Conclusion
This compound is a potent, SAM-uncompetitive inhibitor of Type I PRMTs with a well-defined mechanism of action. By altering the landscape of protein arginine methylation, it disrupts key oncogenic signaling pathways, leading to anti-proliferative effects in a broad range of cancers. While preclinical data were promising, its clinical development was halted due to safety concerns. Nevertheless, the study of GSK3368715 has provided valuable insights into the therapeutic potential of targeting Type I PRMTs in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
GSK3368715: A Technical Overview of a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally bioavailable, and reversible small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical to regulating numerous cellular processes.[1] Dysregulation of Type I PRMT activity, which leads to asymmetric dimethylation of arginine, has been implicated in the pathogenesis of various cancers, making these enzymes attractive therapeutic targets.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for GSK3368715.
Chemical Structure and Properties
GSK3368715 is a complex small molecule with the following identifiers:
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IUPAC Name: N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine
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SMILES: CN(CCNC)CC1=CNN=C1C2CCC(COCC)(COCC)CC2
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Molecular Formula: C₂₀H₃₈N₄O₂
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Molecular Weight: 366.54 g/mol
Mechanism of Action
GSK3368715 is a SAM-uncompetitive inhibitor of Type I PRMTs.[3] This means that it does not bind to the enzyme's active site in the absence of the SAM cofactor. Instead, it is believed to bind to the enzyme-SAM complex, preventing the transfer of the methyl group to the protein substrate. This mechanism of action contributes to its specificity and potency.
Preclinical Data
In Vitro Inhibitory Activity
GSK3368715 has been shown to be a potent inhibitor of several Type I PRMTs, with selectivity over Type II PRMTs. The following table summarizes its inhibitory activity (IC50) against a panel of PRMT enzymes.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Cellular and In Vivo Anti-Tumor Activity
GSK3368715 has demonstrated broad anti-proliferative activity across a range of cancer cell lines.[3] In vivo studies using xenograft models of various cancers, including diffuse large B-cell lymphoma and pancreatic cancer, have shown that oral administration of GSK3368715 can lead to significant tumor growth inhibition.[3]
Signaling Pathways and Biological Effects
The inhibition of Type I PRMTs by GSK3368715 has been shown to modulate several key signaling pathways implicated in cancer.
EGFR and Wnt Signaling
Research has indicated that PRMT1, a primary target of GSK3368715, plays a role in the regulation of the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[4][5] By inhibiting PRMT1, GSK3368715 can potentially disrupt these pathways, which are often hyperactivated in cancer, leading to decreased cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the First-in-Class Type I PRMT Inhibitor
GSK3368715 (also known as EPZ019997) is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] As a first-in-class molecule to enter clinical trials, it represents a significant tool for investigating the therapeutic potential of targeting arginine methylation in oncology. This technical guide provides a comprehensive overview of GSK3368715, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[1] This class of enzymes, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, is responsible for the asymmetric dimethylation of arginine residues on a multitude of protein substrates.[2] By binding to the enzyme-substrate complex, GSK3368715 prevents the transfer of a methyl group from SAM to the arginine residue. This leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][3] The crystal structure of GSK3368715 bound to PRMT1 has been resolved, providing detailed insights into its binding mode.[4]
Data Presentation
Biochemical Inhibitory Activity
GSK3368715 exhibits potent inhibition of several Type I PRMTs, with a high degree of selectivity over other classes of methyltransferases.
| Target Enzyme | IC50 (nM) | Apparent Ki (nM) |
| PRMT1 | 3.1[4][5][6] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |
| PRMT3 | 48[5][6] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |
| PRMT4 (CARM1) | 1148[5][6] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |
| PRMT6 | 5.7[5][6] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |
| PRMT8 | 1.7[5] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |
Cellular Activity
GSK3368715 has demonstrated anti-proliferative effects across a broad range of cancer cell lines.
| Cell Line | Cancer Type | Cellular IC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | Cytotoxic |
| HCT-116 | Colorectal Carcinoma | 38,250 | Anti-proliferative |
| BxPC-3 | Pancreatic Adenocarcinoma | Varies | Cytostatic |
| ACHN | Renal Cell Carcinoma | Varies | Cytostatic |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies | Cytostatic |
Note: IC50 values in cellular assays can vary depending on the experimental conditions, such as cell density and serum concentration.
Phase 1 Clinical Trial (NCT03666988) Summary
A Phase 1, first-in-human study of GSK3368715 was conducted in patients with advanced solid tumors and diffuse large B-cell lymphoma.[7][8]
| Parameter | Details |
| Dosing | Oral, once-daily escalating doses of 50 mg, 100 mg, and 200 mg.[7] |
| Pharmacokinetics | Maximum plasma concentration (Tmax) reached within 1 hour post-dosing.[7][8] |
| Pharmacodynamics | Target engagement was observed in the blood; however, it was modest and variable in tumor biopsies at the 100 mg dose.[7][8] |
| Efficacy | The best response observed was stable disease in 29% of patients (9 out of 31).[7][8] |
| Adverse Events | A higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism, was observed, particularly at the 200 mg dose.[7][8] Dose-limiting toxicities were reported in 25% of patients at 200 mg.[7] |
| Outcome | The study was terminated early due to the unfavorable risk/benefit profile, citing the incidence of TEEs, limited target engagement at lower doses, and lack of clinical efficacy.[7][8] |
Signaling Pathways and Experimental Workflows
Mechanism of Type I PRMT Inhibition
dot digraph "PRMT1_Inhibition" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Type I PRMT Inhibition by GSK3368715", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
PRMT1 [label="Type I PRMT (e.g., PRMT1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Protein Substrate\n(Arginine residue)", fillcolor="#FBBC05", fontcolor="#202124"]; SAM [label="SAM\n(Methyl Donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3368715 [label="GSK3368715", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ES_Complex [label="Enzyme-Substrate\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylated_Substrate [label="Asymmetrically Dimethylated\nSubstrate (ADMA)", fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="SAH", fillcolor="#34A853", fontcolor="#FFFFFF"];
PRMT1 -> ES_Complex; Substrate -> ES_Complex; ES_Complex -> Methylated_Substrate [label="Methylation"]; ES_Complex -> SAH; SAM -> ES_Complex [label="Binds to"]; GSK3368715 -> ES_Complex [label="Binds and Inhibits", style=dashed, color="#EA4335"]; }
Caption: GSK3368715 acts as a SAM-uncompetitive inhibitor of Type I PRMTs.
Downstream Signaling Pathways Affected by GSK3368715
dot digraph "Downstream_Signaling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Key Signaling Pathways Modulated by GSK3368715", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
GSK3368715 [label="GSK3368715", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PRMT1 [label="Type I PRMTs\n(e.g., PRMT1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR_Pathway [label="EGFR Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Pathway [label="Wnt/β-catenin Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Metabolism [label="RNA Metabolism\n(Splicing, Polyadenylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DDR [label="DNA Damage Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#5F6368", fontcolor="#FFFFFF"];
GSK3368715 -> PRMT1 [label="Inhibits"]; PRMT1 -> EGFR_Pathway [label="Regulates"]; PRMT1 -> Wnt_Pathway [label="Activates"]; PRMT1 -> RNA_Metabolism [label="Regulates"]; RNA_Metabolism -> DDR [label="Impacts", style=dashed]; EGFR_Pathway -> Cell_Proliferation; Wnt_Pathway -> Cell_Proliferation; DDR -> Cell_Proliferation [label="Inhibits"]; }
Caption: Inhibition of Type I PRMTs by GSK3368715 impacts multiple oncogenic pathways.
Experimental Workflow for Evaluating GSK3368715
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for Preclinical Evaluation of GSK3368715", pad="0.5", nodesep="0.3", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Biochemical_Assay [label="Biochemical Assays\n(PRMT Inhibition, IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Assays [label="Cellular Assays\n(Proliferation, Apoptosis, IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Biomarkers [label="Pharmacodynamic Biomarker\nAnalysis (e.g., hnRNP-A1 methylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Models [label="In Vivo Xenograft\nModels", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_PD_Modeling [label="Pharmacokinetic/\nPharmacodynamic Modeling", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical_Trials [label="Clinical Trials", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Biochemical_Assay -> Cellular_Assays; Cellular_Assays -> PD_Biomarkers; Cellular_Assays -> In_Vivo_Models; PD_Biomarkers -> In_Vivo_Models; In_Vivo_Models -> PK_PD_Modeling; PK_PD_Modeling -> Clinical_Trials; }
Caption: A stepwise approach for the preclinical to clinical evaluation of GSK3368715.
Detailed Experimental Protocols
In Vitro PRMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK3368715 against a specific Type I PRMT enzyme.
Materials:
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Recombinant human PRMT enzyme (e.g., PRMT1)
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Biotinylated peptide substrate (e.g., histone H4 peptide)
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S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
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GSK3368715
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
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Streptavidin-coated plates
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Scintillation cocktail and counter
Procedure:
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Prepare a serial dilution of GSK3368715 in DMSO and then dilute further in assay buffer.
-
In a reaction plate, combine the PRMT enzyme, peptide substrate, and varying concentrations of GSK3368715 or vehicle control (DMSO).
-
Initiate the reaction by adding [3H]-SAM.
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Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound [3H]-SAM.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each GSK3368715 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of GSK3368715 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK3368715
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GSK3368715 or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the IC50 value.
Western Blot Analysis of Arginine Methylation
Objective: To assess the effect of GSK3368715 on the levels of asymmetrically dimethylated proteins in cells.
Materials:
-
Cancer cell line
-
GSK3368715
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ADMA, anti-hnRNP-A1)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with GSK3368715 or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
Pharmacodynamic Biomarker Analysis: hnRNP-A1 Methylation
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) has been identified as a pharmacodynamic biomarker for Type I PRMT inhibition.[9] Treatment with GSK3368715 leads to a reduction in asymmetric dimethylarginine on hnRNP-A1.[10]
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) or tumor biopsies can be collected from subjects.[10]
-
Protein Extraction and Digestion: hnRNP-A1 is immunoprecipitated from the cell or tissue lysate, followed by tryptic digestion.
-
Mass Spectrometry: The resulting peptides are analyzed by targeted liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of specific methylated arginine residues on hnRNP-A1.[9]
-
Immunoassays: Alternatively, specific antibodies that recognize the methylated forms of hnRNP-A1 can be used in immunoassays such as ELISA or Western blotting for a more high-throughput analysis.[9]
Conclusion and Future Perspectives
GSK3368715 has been instrumental in validating Type I PRMTs as a therapeutic target in oncology. Despite its clinical development being halted, the preclinical data demonstrating its potent anti-tumor activity and the insights gained from the Phase 1 trial provide a strong foundation for the development of next-generation Type I PRMT inhibitors.[10] A key learning is the potential for synergistic activity when combining Type I PRMT inhibition with PRMT5 inhibition, particularly in cancers with MTAP deletion.[11] Future research should focus on developing inhibitors with an improved safety profile and exploring rational combination strategies to overcome resistance and enhance efficacy. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers continuing to explore the therapeutic potential of targeting arginine methylation in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of hnRNP-A1 as a pharmacodynamic biomarker of type I PRMT inhibition in blood and tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK3368715 in Inhibiting PRMT1-Mediated Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a particularly high affinity for PRMT1. This technical guide provides an in-depth overview of the mechanism of action of GSK3368715, its impact on PRMT1-mediated methylation, and its effects on key cellular signaling pathways implicated in cancer. Detailed experimental protocols and quantitative data are presented to support researchers in the study of this compound and the broader field of arginine methylation.
Introduction to GSK3368715 and PRMT1
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair.[1] Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, are responsible for the formation of asymmetric dimethylarginine (aDMA).[2]
PRMT1 is the predominant Type I PRMT, accounting for over 85% of aDMA formation in mammalian cells.[3] Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4] GSK3368715 (also known as EPZ019997) was developed as a potent and selective inhibitor of Type I PRMTs to investigate the therapeutic potential of targeting this enzyme family.[2]
Mechanism of Action of GSK3368715
GSK3368715 is a SAM-uncompetitive inhibitor, meaning it binds to the PRMT-substrate complex.[2] This mode of inhibition leads to a global reduction in aDMA levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (sDMA) as the cellular methylation landscape shifts.[1]
Quantitative Data
The inhibitory activity of GSK3368715 against various PRMTs has been characterized by determining its half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app).
| Target | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1[2] | 1.5[1] |
| PRMT3 | 48[2] | - |
| PRMT4 | 1148[2] | - |
| PRMT6 | 5.7[2] | - |
| PRMT8 | 1.7[2] | 81[1] |
Impact on Cellular Signaling Pathways
Inhibition of PRMT1 by GSK3368715 has been shown to modulate key signaling pathways that are frequently dysregulated in cancer, most notably the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.
EGFR Signaling Pathway
PRMT1 has been demonstrated to directly methylate the extracellular domain of EGFR at arginine residues 198 and 200.[5][6] This methylation event enhances the binding of EGF to its receptor, promoting receptor dimerization and subsequent activation of downstream signaling cascades.[7] By inhibiting PRMT1, GSK3368715 prevents this methylation, thereby attenuating EGFR signaling.
Wnt Signaling Pathway
PRMT1 is required for canonical Wnt signaling.[8] It has been shown to methylate multiple components of the Wnt pathway, including Axin, which facilitates its interaction with GSK3β.[8] Inhibition of PRMT1 with GSK3368715 disrupts these methylation events, leading to the suppression of Wnt target gene expression.
Experimental Protocols
In-Cell Western Assay for Global Methylation
This protocol describes a method to assess the effect of GSK3368715 on global arginine methylation in cells.
Materials:
-
RKO cells (or other suitable cell line)
-
GSK3368715
-
384-well clear-bottom plates
-
Ice-cold methanol (B129727)
-
Phosphate-buffered saline (PBS)
-
Odyssey blocking buffer (LI-COR)
-
Primary antibodies against aDMA, MMA, and sDMA
-
IRDye-conjugated secondary antibodies
-
Odyssey Infrared Imaging System (LI-COR)
Procedure:
-
Seed RKO cells in a 384-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of GSK3368715 (e.g., 0.03 nM to 30 µM) or DMSO as a vehicle control for 72 hours.[1]
-
Fix the cells with ice-cold methanol for 30 minutes at room temperature.[1]
-
Wash the wells with PBS.
-
Block with Odyssey blocking buffer for 1 hour at room temperature.[1]
-
Incubate with primary antibodies diluted in Odyssey blocking buffer overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Incubate with IRDye-conjugated secondary antibodies diluted in Odyssey blocking buffer for 1 hour at room temperature.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Scan the plate using an Odyssey Infrared Imaging System.
Western Blot for Histone H4 Arginine 3 Methylation (H4R3me2a)
This protocol details the detection of a specific PRMT1-mediated histone mark.
Materials:
-
Cell lysates treated with GSK3368715 or control
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against H4R3me2a
-
Primary antibody against total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[9]
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.
Mass Spectrometry for Global Methylome Analysis
This protocol provides a general workflow for analyzing changes in the protein methylome following GSK3368715 treatment.
Procedure:
-
Sample Preparation:
-
Lyse cells and extract proteins.
-
Reduce, alkylate, and digest proteins into peptides (e.g., with trypsin).
-
Enrich for methylated peptides using techniques like strong cation exchange (SCX) chromatography or immunoaffinity purification with pan-methyl-arginine antibodies.
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the location and type of methylation.
-
-
Data Analysis:
-
Use database search algorithms to identify the methylated proteins and peptides.
-
Quantify the changes in methylation levels between GSK3368715-treated and control samples.
-
In Vivo Studies
GSK3368715 has demonstrated anti-tumor activity in various mouse xenograft models.
| Cancer Model | Dosage | Tumor Growth Inhibition |
| Diffuse Large B-cell Lymphoma (Toledo) | 75 mg/kg, oral | Tumor regression |
| Pancreatic Cancer (BxPC-3) | 150 mg/kg, oral | 78% |
| Pancreatic Cancer (BxPC-3) | 300 mg/kg, oral | 97% |
| Clear Cell Renal Carcinoma (ACHN) | 150 mg/kg, oral | 98% |
| Triple-Negative Breast Cancer (MDA-MB-468) | 150 mg/kg, oral | 85% |
Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety and efficacy of GSK3368715 in patients with advanced solid tumors.[11] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[11]
Conclusion
GSK3368715 is a valuable research tool for elucidating the role of PRMT1 in normal physiology and disease. Its potent and selective inhibition of Type I PRMTs allows for the detailed investigation of the consequences of blocking arginine methylation. While its clinical development has been halted, the preclinical data and the mechanistic insights gained from studying GSK3368715 continue to underscore the importance of PRMT1 as a therapeutic target in oncology. Further research into the development of PRMT1 inhibitors with improved safety profiles is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response [jci.org]
- 7. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine methylation is required for canonical Wnt signaling and endolysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3368715 preclinical data in solid tumors
An In-Depth Technical Guide to the Preclinical Data of GSK3368715 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also identified as EPZ019997, is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes crucial for post-translational modification of proteins through arginine methylation, a process frequently dysregulated in various cancers.[1][3] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the asymmetric dimethylation of arginine residues on both histone and non-histone substrates.[1][3] This inhibition disrupts critical cellular processes, including gene expression, RNA metabolism, DNA damage response, and key signaling pathways, leading to anti-proliferative effects in a broad spectrum of cancer models.[1][2][4]
While GSK3368715 demonstrated anti-cancer activity in preclinical studies, its clinical development was halted.[3][5] A Phase 1 study in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events, coupled with limited target engagement at lower doses and a lack of significant clinical efficacy.[5] Despite this, the preclinical data for GSK3368715 provide a valuable foundation for understanding the therapeutic potential of targeting Type I PRMTs in oncology.[1]
Quantitative Data Presentation
The preclinical efficacy of GSK3368715 has been quantified through various biochemical and cell-based assays, as well as in vivo tumor models.
Table 1: Biochemical Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target PRMT | IC50 (nM) | Apparent Kᵢ (Kᵢᵃᵖᵖ) (nM) |
| PRMT1 | 3.1[6][7] | 1.5[8] |
| PRMT3 | 48[6][7] | N/A |
| PRMT4 (CARM1) | 1148[6][7] | N/A |
| PRMT6 | 5.7[6][7] | N/A |
| PRMT8 | 1.7[6][7] | 81[8] |
Table 2: In Vitro Anti-Proliferative Activity of GSK3368715
| Cell Lines | Key Findings |
| Panel of 249 Cancer Cell Lines | Showed ≥50% growth inhibition in the majority of cell lines, representing 12 different tumor types.[7] |
| Solid Tumor Cell Lines | Cytostatic responses were observed in the majority of solid tumors tested.[3] |
| MTAP-deficient Pancreatic Cancer Cells | Deficiency in the enzyme methylthioadenosine phosphorylase (MTAP) was associated with a cytotoxic response.[3][9] |
Table 3: In Vivo Anti-Tumor Efficacy of GSK3368715 in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral, once daily | 78% tumor growth inhibition.[1][7] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral, once daily | 97% tumor growth inhibition.[7] |
| Diffuse Large B-Cell Lymphoma | Toledo | 75 mg/kg, oral, once daily | Resulted in tumor regression.[1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathways
GSK3368715 inhibits Type I PRMTs, which are responsible for asymmetric dimethylarginine (ADMA) formation on substrate proteins. This inhibition leads to a global decrease in ADMA and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][8] The disruption of this methylation balance impacts several oncogenic signaling pathways.
Caption: GSK3368715 inhibits PRMT1, disrupting downstream signaling.
General Workflow for In Vivo Xenograft Studies
Preclinical evaluation of GSK3368715 in solid tumors typically follows a standardized xenograft model workflow to assess anti-tumor efficacy.
Caption: Standard experimental workflow for in vivo xenograft models.
Experimental Protocols
In Vitro Radiometric PRMT Inhibition Assay
This biochemical assay is used to determine the IC50 value of GSK3368715 against specific PRMT enzymes.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.[6]
-
Inhibitor Addition : Varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) are added to the reaction mixture.[6]
-
Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the methylation reaction to proceed.[6]
-
Reaction Termination : The reaction is stopped by adding a quenching solution, such as trichloroacetic acid.[6]
-
Detection : The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[6]
-
Data Analysis : The percent inhibition for each GSK3368715 concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[6]
In Vitro Cell Proliferation Assay (In-Cell Western)
This assay measures the anti-proliferative effects of GSK3368715 on cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., RKO cells) are seeded in 384-well plates and allowed to adhere.[8]
-
Compound Treatment : Cells are treated with a serial dilution of GSK3368715 (e.g., 0.03 nM to 29.3 µM) or a DMSO vehicle control.[8]
-
Incubation : Plates are incubated for 3 days at 37°C in 5% CO₂.[8]
-
Fixation and Permeabilization : Cells are fixed with ice-cold methanol (B129727) for 30 minutes at room temperature.[8]
-
Blocking and Staining : After washing with PBS, cells are incubated with a blocking buffer, followed by primary antibodies for cellular targets and normalization, and then fluorescently-labeled secondary antibodies.
-
Data Acquisition : The plate is scanned on an imaging system (e.g., Odyssey) to quantify the fluorescence intensity, which correlates with cell number.
In Vivo BxPC-3 Pancreatic Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of GSK3368715 in a solid tumor context.
-
Cell Culture and Implantation : BxPC-3 human pancreatic adenocarcinoma cells are cultured in appropriate media. 5 x 10⁶ cells, mixed with Matrigel, are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[1]
-
Tumor Growth and Randomization : Mice are monitored for tumor growth. When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment and control groups.[1]
-
Drug Administration : GSK3368715 is administered orally once daily at specified doses (e.g., 150 mg/kg). The control group receives a vehicle control (e.g., 0.5% methylcellulose).[1]
-
Tumor Measurement : Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length × width²)/2.[1]
-
Endpoint and Analysis : The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and may be used for pharmacodynamic analysis. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
In Vitro Inhibitory Profile of GSK3368715 Against Protein Arginine Methyltransferases (PRMTs): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent and selective, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes.[3][4] Dysregulation of Type I PRMT activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[3] GSK3368715 acts as a SAM-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1][2][5] This technical guide provides a comprehensive overview of the in vitro inhibitory activity of GSK3368715 against PRMT enzymes, details the experimental methodologies for its characterization, and illustrates its impact on key cellular signaling pathways.
Quantitative Inhibitory Activity
The inhibitory potency of GSK3368715 has been quantified against a panel of PRMT enzymes using various biochemical assays. The half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app) values are summarized below, providing a clear comparison of its activity across different PRMT isoforms.
| Enzyme | IC50 (nM) | Ki app (nM) | Enzyme Type |
| PRMT1 | 3.1[2][4] | 1.5 - 81[5] | Type I |
| PRMT3 | 48[2][4] | 1.5 - 81[5] | Type I |
| PRMT4 | 1148[2][4] | 1.5 - 81[5] | Type I |
| PRMT6 | 5.7[2][4] | 1.5 - 81[5] | Type I |
| PRMT8 | 1.7[2][4] | 1.5 - 81[5] | Type I |
Experimental Protocols
The determination of the in vitro inhibitory activity of GSK3368715 involves standardized biochemical and cellular assays. The following are detailed methodologies for key experiments.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This assay is a fundamental method for quantifying the enzymatic activity of PRMTs and the inhibitory effect of compounds like GSK3368715.[1][6]
Principle: The assay measures the transfer of a radiolabeled methyl group from S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM) to a histone peptide substrate by a recombinant PRMT enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[6][7]
Methodology:
-
Compound Preparation: Prepare serial dilutions of GSK3368715 in an appropriate assay buffer. A vehicle control (e.g., DMSO) should be included, ensuring the final solvent concentration is consistent across all reactions and typically does not exceed 1%.[6]
-
Reaction Mixture Preparation: In a microplate, combine the recombinant human PRMT enzyme (e.g., PRMT1), the histone H4 peptide substrate, and the assay buffer.[6][8]
-
Inhibitor Incubation: Add the diluted GSK3368715 or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]
-
Reaction Initiation: Initiate the methyltransferase reaction by adding ³H-SAM.[6]
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[6]
-
Reaction Termination: Stop the reaction by adding an agent that precipitates proteins, such as trichloroacetic acid (TCA).[6]
-
Measurement of Incorporated Radioactivity: Transfer the reaction mixture to a filter plate to separate the precipitated, radiolabeled histone peptides from the unincorporated ³H-SAM. After washing, a scintillation fluid is added, and the incorporated radioactivity is measured using a scintillation counter.[6]
-
Data Analysis: Calculate the percentage of inhibition for each GSK3368715 concentration relative to the vehicle control to determine the IC50 value.[6]
Cellular Western Blot for Arginine Methylation
This assay assesses the ability of GSK3368715 to inhibit PRMT activity within a cellular context by measuring the levels of asymmetrically dimethylated arginine (ADMA) on total cellular proteins.[6]
Principle: Cells are treated with GSK3368715, and the total protein is extracted. Western blotting is then performed using an antibody specific for the ADMA modification to detect changes in the overall level of this post-translational modification.
Methodology:
-
Cell Culture and Treatment: Seed a cancer cell line of interest in a multi-well plate and allow for adherence. Treat the cells with varying concentrations of GSK3368715 or a vehicle control for a specified period (e.g., 24-72 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable cell lysis buffer to extract total protein.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.[6]
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[6]
-
SDS-PAGE and Protein Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody that specifically recognizes ADMA overnight at 4°C.[6]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to ADMA-containing proteins will decrease with effective PRMT1 inhibition.[6]
Key Signaling Pathways Modulated by GSK3368715
Inhibition of Type I PRMTs by GSK3368715 leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer.[1]
EGFR Signaling Pathway
PRMT1 can regulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway through direct methylation of EGFR and by being recruited to the EGFR promoter to activate its transcription.[1][9] Inhibition of PRMT1 with GSK3368715 can lead to the downregulation of EGFR signaling, a key driver of cell proliferation and survival in many cancers.[1][9]
Wnt Signaling Pathway
PRMT1 can also activate the canonical Wnt signaling pathway.[9] It has been shown to be recruited to the promoters of key Wnt pathway components, leading to their increased transcription.[1][9] By inhibiting PRMT1, GSK3368715 can suppress Wnt signaling, which is crucial for cancer cell proliferation and maintenance.[1]
RNA Metabolism and DNA Damage Response
PRMT1 plays a significant role in various aspects of RNA metabolism, including RNA splicing and transcription termination.[1] Inhibition of PRMT1 can impair these processes, leading to a downregulation of pathways involved in the DNA damage response. This can induce genomic instability and ultimately inhibit tumor growth.[1]
Conclusion
GSK3368715 is a potent inhibitor of Type I PRMTs with nanomolar efficacy against several key isoforms. The in vitro characterization of its inhibitory activity through robust biochemical and cellular assays provides a solid foundation for understanding its mechanism of action. By modulating critical signaling pathways such as EGFR and Wnt, and impacting fundamental cellular processes like RNA metabolism and DNA damage response, GSK3368715 demonstrates significant potential as a therapeutic agent in oncology. Further investigation into its clinical application is warranted, although a Phase 1 study was terminated early due to safety concerns and limited efficacy at the doses tested.[10][11] Nevertheless, the data gathered on GSK3368715 underscores the therapeutic promise of targeting PRMT1 in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715: An In-Depth Technical Guide on its Effects on Arginine Methylation States
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] This class of enzymes plays a critical role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins.[2] Specifically, Type I PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[3] The dysregulation of Type I PRMT activity has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[4]
GSK3368715 functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[5] Its inhibition of Type I PRMTs leads to a significant shift in the cellular arginine methylation landscape, primarily characterized by a decrease in ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[6] This alteration of arginine methylation states disrupts critical cellular processes, including signal transduction, RNA metabolism, and the DNA damage response, ultimately leading to anti-proliferative effects in various cancer models.[7][8]
Although the clinical development of GSK3368715 was halted due to a higher-than-expected incidence of thromboembolic events in a Phase 1 trial, it remains an invaluable tool for preclinical research aimed at understanding the biological consequences of Type I PRMT inhibition.[1] This guide provides a comprehensive overview of the quantitative effects of GSK3368715 on arginine methylation, detailed experimental protocols for assessing these effects, and a visualization of the key signaling pathways involved.
Data Presentation: Quantitative Effects of GSK3368715
The following tables summarize the quantitative data on the inhibitory activity of GSK3368715 and its impact on arginine methylation and cell proliferation.
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 3.1[2][9] |
| PRMT3 | 48[2][9] |
| PRMT4 (CARM1) | 1148[2][9] |
| PRMT6 | 5.7[2][9] |
| PRMT8 | 1.7[2][9] |
| Cell Line | Cancer Type | gIC50 (nM) |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59[2] |
| Cell Line | Treatment | Change in Arginine Methylation State |
| HeLa | 2 µM GSK3368715 | Doubled levels of SDMA/MMA[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of GSK3368715 on arginine methylation.
In Vitro PRMT Inhibition Assay (Radiometric)
This assay is employed to determine the potency of GSK3368715 against specific PRMT enzymes.[3]
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
GSK3368715
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GSK3368715 in the assay buffer.
-
In a reaction plate, combine the PRMT enzyme, histone H4 peptide, and GSK3368715 (or vehicle control).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[3]
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.[3]
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) to remove unincorporated ³H-SAM.[3]
-
Allow the filter paper to dry.
-
Place the filter paper in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each GSK3368715 concentration and determine the IC50 value.
Western Blotting for Arginine Methylation
This method is used to assess the changes in global and substrate-specific arginine methylation in cells treated with GSK3368715.[3]
Materials:
-
Cell lines of interest
-
GSK3368715
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-MMA, anti-SDMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of GSK3368715 or vehicle control for a specified duration (e.g., 72 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of methylated proteins.
Mass Spectrometry-Based Analysis of Arginine Methylation
This protocol provides a general workflow for the large-scale identification and quantification of arginine methylation sites affected by GSK3368715.
Procedure:
-
Protein Extraction and Digestion:
-
Treat cells with GSK3368715 or vehicle control.
-
Harvest cells and lyse to extract total protein.
-
Reduce and alkylate the proteins.
-
Digest proteins into peptides using a protease such as trypsin.
-
-
Peptide Enrichment (Optional but Recommended):
-
To increase the detection of low-abundance methylated peptides, perform an enrichment step. This can be achieved through immunoaffinity purification using antibodies specific for MMA, ADMA, or SDMA.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using nanoflow liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Employ data-dependent acquisition, alternating between CID (Collision-Induced Dissociation) and ETD (Electron Transfer Dissociation) fragmentation methods. ETD is particularly useful for localizing methylation sites on arginine-rich peptides.[5]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database to identify peptides and their modifications.
-
Set variable modifications to include monomethylation and dimethylation of arginine.
-
Quantify the relative abundance of methylated peptides between GSK3368715-treated and control samples.
-
Visualization of Signaling Pathways and Workflows
Mechanism of Action of GSK3368715
Experimental Workflow for Assessing GSK3368715 Effects
GSK3368715 and Key Signaling Pathways
EGFR Signaling Pathway
Wnt Signaling Pathway
cGAS-STING Signaling Pathway
References
- 1. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PRMT1 mediated methylation of cGAS suppresses anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor and its Role in Epigenetic Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3368715 is a potent, orally bioavailable, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] This technical guide provides a comprehensive overview of GSK3368715, detailing its mechanism of action, its impact on epigenetic modifications, and its potential as a therapeutic agent, particularly in oncology. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development efforts. While preclinical studies demonstrated promising anti-tumor activity, the Phase 1 clinical trial (NCT03666988) was terminated due to a higher-than-expected rate of thromboembolic events and limited clinical efficacy at well-tolerated doses.[4] Understanding the intricate molecular interactions and biological consequences of GSK3368715 inhibition remains a critical area of investigation.
Introduction to GSK3368715 and Protein Arginine Methylation
Protein arginine methylation is a crucial post-translational modification that governs a multitude of cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair.[1] This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). Type I PRMTs (PRMT1, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[1][5] Dysregulation of Type I PRMT activity is frequently observed in various cancers, contributing to tumor progression and survival.[1][6]
GSK3368715 emerged as a first-in-class inhibitor specifically targeting Type I PRMTs.[4] By inhibiting these enzymes, GSK3368715 blocks the synthesis of ADMA, leading to a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1] This shift in arginine methylation patterns disrupts the downstream signaling pathways that are dependent on ADMA-modified proteins, thereby exerting its anti-proliferative effects.
Quantitative Inhibitory Activity of GSK3368715
The potency of GSK3368715 against various Type I PRMTs has been characterized through biochemical assays. The following tables summarize the key inhibitory constants.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[3] |
| PRMT3 | 48[3] |
| PRMT4 (CARM1) | 1148[3] |
| PRMT6 | 5.7[3] |
| PRMT8 | 1.7[3] |
| Table 1: IC50 Values for GSK3368715 Against Type I PRMTs. |
| Target PRMT | Kiapp (nM) |
| PRMT1 | 1.5-3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7-81 |
| Table 2: Apparent Ki (Kiapp) Values for GSK3368715 Against Type I PRMTs. |
Core Signaling Pathways and Mechanism of Action
GSK3368715's primary mechanism of action is the competitive inhibition of Type I PRMTs, which leads to a global reduction in ADMA levels on both histone and non-histone proteins. This has significant downstream consequences on cellular signaling and function.
Impact on Histone Methylation
Type I PRMTs, particularly PRMT1, asymmetrically dimethylate arginine residues on histone tails, such as H4R3. This modification is generally associated with transcriptional activation. By inhibiting PRMT1, GSK3368715 is expected to reduce H4R3me2a levels, leading to changes in gene expression.
Regulation of RNA Splicing
A critical role of Type I PRMTs is the methylation of various RNA-binding proteins, including components of the spliceosome.[7] Inhibition by GSK3368715 can, therefore, lead to global changes in pre-mRNA splicing, which can contribute to its anti-cancer effects.[7]
Synergy with PRMT5 Inhibition in MTAP-deficient Cancers
A significant finding is the synergistic anti-tumor activity of GSK3368715 when combined with PRMT5 inhibitors, particularly in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][8] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[9] This partial inhibition of PRMT5 sensitizes cancer cells to the effects of a Type I PRMT inhibitor like GSK3368715.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of GSK3368715.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Marks
Objective: To determine the genomic localization of specific histone methylation marks (e.g., H4R3me2a) following treatment with GSK3368715.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with GSK3368715 or vehicle control (e.g., DMSO) for the desired time period.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined for each cell line and instrument.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., anti-H4R3me2a) or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment for the histone mark.
RNA Sequencing (RNA-Seq) for Gene Expression and Splicing Analysis
Objective: To assess the global changes in gene expression and alternative splicing events induced by GSK3368715.
-
Cell Culture and Treatment: Treat cells with GSK3368715 or vehicle control as described for ChIP-Seq.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit, ensuring high quality and integrity of the RNA (RIN > 8).
-
Library Preparation: Prepare RNA-Seq libraries from the total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Differential Gene Expression: Quantify gene expression levels and identify differentially expressed genes between GSK3368715-treated and control samples.
-
Alternative Splicing Analysis: Analyze changes in splicing patterns, such as exon skipping, intron retention, and alternative splice site usage.
-
Measurement of ADMA and SDMA by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the intracellular levels of ADMA and SDMA in response to GSK3368715 treatment.
-
Sample Preparation:
-
Harvest cells treated with GSK3368715 or vehicle control.
-
Lyse the cells and precipitate proteins using a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant containing the methylated arginines.
-
-
LC-MS Analysis:
-
Inject the supernatant onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate ADMA and SDMA from other cellular components using an appropriate chromatography column and mobile phase gradient.
-
Detect and quantify ADMA and SDMA using multiple reaction monitoring (MRM) in the mass spectrometer. Stable isotope-labeled internal standards for ADMA and SDMA should be used for accurate quantification.
-
-
Data Analysis:
-
Generate standard curves using known concentrations of ADMA and SDMA.
-
Calculate the concentrations of ADMA and SDMA in the samples based on the standard curves and normalize to the total protein concentration or cell number.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of GSK3368715 on a cancer cell line.
Clinical Development and Future Perspectives
The Phase 1 clinical trial of GSK3368715 (NCT03666988) in patients with advanced solid tumors was initiated to evaluate its safety, pharmacokinetics, and pharmacodynamics.[4][10] The study involved dose escalation of orally administered GSK3368715.[4] However, the trial was terminated prematurely due to a higher-than-expected incidence of thromboembolic events, particularly at the 200 mg dose level.[4] Furthermore, target engagement in tumor biopsies was modest and variable at the 100 mg dose, and the best response observed was stable disease in a subset of patients.[4]
Despite the setback in its clinical development, the study of GSK3368715 has provided valuable insights into the therapeutic potential and challenges of targeting Type I PRMTs. The observed synergy with PRMT5 inhibition in MTAP-deficient cancers remains a compelling rationale for exploring this therapeutic strategy further.[5][8] Future research may focus on developing second-generation Type I PRMT inhibitors with improved safety profiles and greater potency. Additionally, the identification of predictive biomarkers beyond MTAP status could help in selecting patient populations most likely to benefit from this class of epigenetic modulators.
Conclusion
GSK3368715 is a pioneering molecule in the field of epigenetic therapy, offering a tool to probe the complex biology of protein arginine methylation. Its ability to modulate the epigenetic landscape by inhibiting Type I PRMTs has demonstrated clear anti-proliferative effects in preclinical models. While its clinical journey was halted, the knowledge gained from its development continues to inform the design of novel epigenetic drugs. The intricate interplay between different PRMTs and the context-dependent effects of their inhibition underscore the need for continued research to fully unlock the therapeutic potential of targeting this fundamental cellular process. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of cancer therapy.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Therapeutic Targeting of RNA Splicing Catalysis through Inhibition of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Development of GSK3368715: A Technical Whitepaper on a First-in-Class PRMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of GSK3368715 (also known as EPZ019997), a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] Dysregulation of PRMTs, particularly PRMT1, is implicated in the pathogenesis of various cancers, making them a compelling therapeutic target.[3][4] This document details the mechanism of action, quantitative inhibitory activity, preclinical efficacy, and key experimental methodologies used in the evaluation of GSK3368715. Furthermore, it explores the intricate signaling pathways modulated by this inhibitor and discusses the outcomes of its clinical evaluation.
Introduction: Targeting Protein Arginine Methylation in Oncology
Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[5][6] This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). Type I PRMTs (PRMT1, 3, 4, 6, and 8) are responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][6]
PRMT1 is the predominant Type I enzyme, and its overexpression has been correlated with the progression of numerous solid and hematological malignancies.[3][7] This has positioned PRMT1 as an attractive target for anticancer drug development. GSK3368715 emerged from these efforts as a first-in-class, potent, and selective inhibitor of Type I PRMTs.[2]
Mechanism of Action of GSK3368715
GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[1][8] This means that GSK3368715 binds to the enzyme-substrate complex, preventing the transfer of a methyl group from SAM to the arginine residue of the substrate.[8] This mode of inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) as the enzymatic activity of other PRMTs is altered.[9][10]
Quantitative Data Presentation
The inhibitory potency and preclinical efficacy of GSK3368715 have been quantified across various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs
| PRMT Isoform | IC50 (nM) | Kiapp (nM) |
| PRMT1 | 3.1[1] | 1.5[9] |
| PRMT3 | 48[1] | - |
| PRMT4 (CARM1) | 1148[1] | 81[9] |
| PRMT6 | 5.7[1] | - |
| PRMT8 | 1.7[1] | - |
Table 2: In Vitro Anti-proliferative Activity of GSK3368715 in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Response |
| Toledo | Diffuse Large B-cell Lymphoma | 59[2] | Cytotoxic |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | - | Cytostatic |
| BxPC-3 | Pancreatic Adenocarcinoma | - | - |
Note: GSK3368715 has shown growth inhibition of 50% or more in a majority of 249 tested cancer cell lines across 12 tumor types.[1][2]
Table 3: In Vivo Efficacy of GSK3368715 in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Notes |
| BxPC3 | Pancreatic Cancer | 150 | 78[1] | Significant effect on tumor growth. |
| BxPC3 | Pancreatic Cancer | 300 | 97[1] | Near-complete tumor growth inhibition. |
| Toledo | Diffuse Large B-cell Lymphoma | >75 | - | Tumor regression observed.[2] |
Key Signaling Pathways and Mandatory Visualizations
Inhibition of PRMT1 by GSK3368715 impacts several critical signaling pathways implicated in cancer progression, most notably the EGFR and Wnt signaling pathways.
PRMT1-Mediated EGFR Signaling Pathway
PRMT1 can regulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway through multiple mechanisms, including direct methylation of EGFR and transcriptional regulation via histone methylation at the EGFR promoter.[1][2] This leads to the activation of downstream pro-survival pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Inhibition of PRMT1 with GSK3368715 can attenuate this signaling cascade.
PRMT1 and the Wnt/β-catenin Signaling Pathway
PRMT1 has been shown to regulate the canonical Wnt signaling pathway.[1][11] By methylating key components of the β-catenin destruction complex, such as Axin, PRMT1 can influence the stability and nuclear translocation of β-catenin, a key transcriptional co-activator of Wnt target genes that promote cell proliferation.
Experimental Workflow for In Vivo Xenograft Studies
The evaluation of GSK3368715's anti-tumor activity in vivo typically follows a standardized workflow involving the implantation of cancer cells into immunocompromised mice and subsequent treatment with the inhibitor.
Experimental Protocols
In Vitro PRMT1 Radiometric Filter-Binding Assay
This biochemical assay is a standard method for determining the inhibitory potency (IC50) of compounds against PRMT1.
-
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
GSK3368715
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Stop solution (e.g., trichloroacetic acid)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of GSK3368715 in the assay buffer.
-
In a microplate, combine the recombinant PRMT1 enzyme and the GSK3368715 dilution series.
-
Initiate the methylation reaction by adding a mixture of the biotinylated histone H4 peptide substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of GSK3368715 relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In-Cell Western Blot for Arginine Methylation
This cell-based assay assesses the ability of GSK3368715 to inhibit PRMT1 activity within a cellular context by measuring the levels of asymmetrically dimethylated arginine on cellular proteins.
-
Materials:
-
Cancer cell line of interest (e.g., RKO)
-
GSK3368715
-
Cell culture medium and reagents
-
384-well clear-bottom plates
-
Ice-cold methanol (B129727)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against asymmetric dimethylarginine (ADMA)
-
Fluorescently labeled secondary antibody
-
Infrared imaging system (e.g., Odyssey)
-
-
Procedure:
-
Seed RKO cells in a 384-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of GSK3368715 or a vehicle control for a specified duration (e.g., 72 hours) at 37°C in 5% CO2.[9]
-
Fix the cells with ice-cold methanol for 30 minutes at room temperature.[9]
-
Wash the wells with PBS.[9]
-
Block the wells with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the cells with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the wells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash the wells with PBS.
-
Scan the plate using an infrared imaging system to quantify the fluorescent signal.
-
Normalize the signal to a measure of cell number (e.g., a DNA stain) to determine the concentration-dependent inhibition of ADMA levels.
-
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.[5][12]
-
Materials:
-
Procedure:
-
Culture the chosen cancer cell line to the exponential growth phase.
-
Prepare a cell suspension in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[5][12]
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[5]
-
Prepare the GSK3368715 formulation fresh daily.
-
Administer GSK3368715 or the vehicle control orally via gavage once daily at the desired doses.[9]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Clinical Development and Future Perspectives
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors.[7][13] The study involved dose escalation of orally administered GSK3368715.[13] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested.[13][14]
Despite this setback, the discovery and development of GSK3368715 have provided invaluable insights into the therapeutic potential and challenges of targeting PRMT1 in cancer. The potent and selective nature of this inhibitor, along with its demonstrated preclinical anti-tumor activity, underscores the continued importance of PRMT1 as a therapeutic target. Future efforts may focus on developing PRMT1 inhibitors with improved safety profiles or identifying specific patient populations that are more likely to respond to this therapeutic strategy, potentially through the use of biomarkers such as MTAP deficiency, which has been shown to correlate with sensitivity to GSK3368715.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 10. selleckchem.com [selleckchem.com]
- 11. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715: A Technical Guide to Target Proteins and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification crucial for regulating a diverse array of cellular processes.[2][3] Dysregulation of Type I PRMT activity, which leads to asymmetric dimethylation of arginine, has been implicated in the pathogenesis of numerous solid and hematopoietic cancers, making these enzymes attractive therapeutic targets.[2][4] This technical guide provides an in-depth overview of the target proteins, associated cellular pathways, and experimental methodologies related to GSK3368715.
Core Target Proteins and Inhibitory Activity
The primary molecular targets of GSK3368715 are the Type I protein arginine methyltransferases.[1] It acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1] The inhibitory activity of GSK3368715 has been characterized against several PRMTs, demonstrating high potency for Type I enzymes.
Quantitative Inhibitory Activity of GSK3368715
The following tables summarize the in vitro inhibitory activity of GSK3368715 against a panel of PRMT enzymes.
| Target Protein | IC50 (nM) |
| PRMT1 | 3.1[2] |
| PRMT3 | 48[2] |
| PRMT4 (CARM1) | 1148[2] |
| PRMT6 | 5.7[2] |
| PRMT8 | 1.7[2] |
Table 1: IC50 Values for GSK3368715 Against Type I PRMTs
| Target Protein | Apparent Ki (nM) |
| PRMT1 | 1.5 - 81 (range for Type I PRMTs)[5] |
| PRMT3 | 1.5 - 81 (range for Type I PRMTs)[5] |
| PRMT4 (CARM1) | 1.5 - 81 (range for Type I PRMTs)[5] |
| PRMT6 | 1.5 - 81 (range for Type I PRMTs)[5] |
| PRMT8 | 1.5 - 81 (range for Type I PRMTs)[5] |
Table 2: Apparent Ki Values for GSK3368715 Against Type I PRMTs
Cellular Pathways Modulated by GSK3368715
Inhibition of Type I PRMTs by GSK3368715 leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer. This results in a shift in arginine methylation states on numerous substrate proteins from asymmetric dimethylarginine (ADMA) to monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][5]
EGFR Signaling Pathway
PRMT1 has been shown to regulate the expression of the Epidermal Growth Factor Receptor (EGFR). Depletion of PRMT1 can lead to a decrease in EGFR mRNA and subsequent protein expression.[3] By inhibiting PRMT1, GSK3368715 can thus downregulate the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers.
Wnt Signaling Pathway
PRMT1 activity also intersects with the Wnt signaling pathway. Suppression of PRMT1 has been shown to decrease the expression of key components of this pathway, such as LRP5 and Porcupine (PRCN).[3] The Wnt pathway is crucial for cell fate determination, proliferation, and migration, and its dysregulation is a hallmark of many cancers.
RNA Metabolism and DNA Damage Response
Arginine methylation by PRMTs plays a significant role in RNA processing, including pre-mRNA splicing, and in the DNA damage response.[6] PRMT1 methylates various proteins involved in these processes.[6] Inhibition of PRMT1 by GSK3368715 can therefore disrupt these fundamental cellular functions, potentially leading to cancer cell death.
Synergy with PRMT5 Inhibition in MTAP-deficient Cancers
An important aspect of GSK3368715's mechanism of action is its synergistic anti-tumor effect with the inhibition of PRMT5, the primary Type II PRMT.[7] This is particularly relevant in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of 2-methylthioadenosine, an endogenous inhibitor of PRMT5.[7] In these MTAP-deficient cells, the addition of a Type I PRMT inhibitor like GSK3368715 results in enhanced cancer cell growth inhibition.[7] This provides a strong rationale for using MTAP status as a biomarker for patient selection.[7]
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This assay quantifies the inhibitory activity of GSK3368715 against PRMT enzymes.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.[1]
-
Inhibitor Addition : Varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) are added to the reaction mixture.[1]
-
Incubation : The reaction is incubated to allow for the enzymatic transfer of the radiolabeled methyl group to the substrate.
-
Quenching and Detection : The reaction is stopped, and the biotinylated peptide is captured. The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of enzyme inhibition.
In-Cell Western Blotting
This method is used to assess the anti-proliferative effects of GSK3368715 on cancer cell lines.
-
Cell Seeding : Cancer cell lines (e.g., RKO cells) are seeded in a 384-well plate.[5]
-
Treatment : Cells are treated with a dilution series of GSK3368715 or a DMSO control.[5]
-
Incubation : The plates are incubated for a specified period (e.g., 3 days) at 37°C in 5% CO2.[5]
-
Fixation and Permeabilization : Cells are fixed with ice-cold methanol.[5]
-
Blocking : The wells are incubated with a blocking buffer to reduce non-specific antibody binding.[5]
-
Antibody Incubation : Primary antibodies against a protein of interest and a loading control are added, followed by fluorescently labeled secondary antibodies.
-
Imaging and Quantification : The plate is scanned on an imaging system (e.g., Odyssey) to quantify the fluorescence intensity, which correlates with protein levels and cell number.
Clinical Development and Future Directions
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety and efficacy of GSK3368715 in adults with advanced solid tumors.[8] The study evaluated oral once-daily doses of 50, 100, and 200 mg.[8] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and a lack of observed clinical efficacy at the doses tested.[8] Dose-limiting toxicities were reported in 25% of patients at the 200 mg dose.[8] While target engagement was observed in the blood, it was modest and variable in tumor biopsies at 100 mg.[8]
Despite the early termination of the initial clinical trial, the role of Type I PRMTs in cancer remains a compelling area of research. The insights gained from the preclinical and clinical studies of GSK3368715, particularly the potential of MTAP status as a predictive biomarker, will be invaluable for the development of next-generation PRMT inhibitors and for designing more targeted clinical trials in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK3368715 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a class of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical in regulating numerous cellular processes.[2] Dysregulation of PRMT activity, particularly PRMT1, is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] GSK3368715 acts as a SAM-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex. This document provides detailed protocols for key in vitro assays to evaluate the activity of GSK3368715 and summarizes its inhibitory effects and impact on cellular signaling pathways.
Data Presentation
Biochemical Inhibitory Activity
GSK3368715 demonstrates potent inhibition of several Type I PRMTs, with the highest affinity for PRMT1, PRMT8, and PRMT6.[3]
| Target PRMT | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1[2][3] | 1.5[4] |
| PRMT3 | 48[2][3] | N/A |
| PRMT4 (CARM1) | 1148[2][3] | N/A |
| PRMT6 | 5.7[2][3] | N/A |
| PRMT8 | 1.7[2][3] | 81[4] |
Table 1: Biochemical inhibitory activity of GSK3368715 against Type I PRMTs. N/A indicates data not available.
Anti-proliferative Activity in Cancer Cell Lines
GSK3368715 exhibits anti-proliferative effects across a broad range of cancer cell lines derived from both solid and hematological tumors.[4]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 38.25[3] |
| Toledo | Diffuse Large B-cell Lymphoma | Data not available |
| BxPC3 | Pancreatic Cancer | Data not available |
| MiaPaca-2 | Pancreatic Cancer | Data not available |
| ACHN | Renal Cancer | Data not available |
| MDA-MB-468 | Breast Cancer | Data not available |
| RKO | Colorectal Carcinoma | Data not available |
| Panc03.27 | Pancreatic Cancer | Data not available |
Table 2: Anti-proliferative activity of GSK3368715 in various cancer cell lines. While specific IC50 values for all listed cell lines were not consistently available in the searched literature, GSK3368715 has been shown to inhibit the proliferation of these and other cancer cell lines.[4]
Mandatory Visualizations
Caption: PRMT1 signaling pathways and inhibition by GSK3368715.
Caption: General experimental workflow for evaluating GSK3368715.
Experimental Protocols
Radiometric In Vitro PRMT1 Inhibition Assay
This assay determines the IC50 value of GSK3368715 against PRMT1 by measuring the transfer of a radiolabeled methyl group to a substrate.
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
GSK3368715 hydrochloride
-
PRMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl2, 1 mM β-mercaptoethanol, 100 mM sucrose)[5]
-
DMSO (for compound dilution)
-
Stop solution (e.g., trichloroacetic acid)
-
Filter plates
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing PRMT1 enzyme, biotinylated histone H4 peptide, and [³H]-SAM in PRMT Assay Buffer.
-
Inhibitor Addition: Serially dilute GSK3368715 in DMSO and then in assay buffer to the desired concentrations. Add the diluted inhibitor or vehicle control (DMSO) to the reaction wells.
-
Initiate Reaction: Add the master mix to the wells to start the reaction.
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. Wash the plate to remove unincorporated [³H]-SAM.
-
Quantification: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each GSK3368715 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Western Blot for Histone Arginine Methylation
This protocol is used to assess the effect of GSK3368715 on the levels of specific histone arginine methylation marks, such as asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), in cultured cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF7)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of GSK3368715 or vehicle control for 48-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H4R3me2a (e.g., 1:1000 dilution) and total H4 (e.g., 1:2000 dilution) overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the total H4 signal.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to GSK3368715 treatment.
Materials:
-
Cancer cell lines
-
This compound
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GSK3368715 (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the percent viability against the log concentration of GSK3368715 and determine the IC50 value using non-linear regression.
Signaling Pathways Modulated by GSK3368715
Inhibition of PRMT1 by GSK3368715 affects several critical signaling pathways implicated in cancer.
-
EGFR Signaling Pathway: PRMT1 can directly methylate and activate the Epidermal Growth Factor Receptor (EGFR), promoting downstream signaling cascades that drive cell proliferation.[8] GSK3368715-mediated inhibition of PRMT1 can attenuate EGFR signaling.[9][10][11][12]
-
Wnt Signaling Pathway: PRMT1 has been shown to activate the canonical Wnt signaling pathway by promoting the transcription of key components like LRP5 and PORCN.[8] Inhibition of PRMT1 with GSK3368715 can suppress this pro-proliferative pathway.[9][10][11][12]
-
DNA Damage Response: PRMT1 plays a role in RNA metabolism and the DNA damage response. By inhibiting PRMT1, GSK3368715 can impair these processes, leading to genomic instability and potentially sensitizing cancer cells to DNA-damaging agents.[8]
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H4R3me2a (asymmetric) Polyclonal Antibody (39705) [thermofisher.com]
- 7. Anti-Histone H4R3me2a Antibody (A51515) | Antibodies.com [antibodies.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK3368715 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent and selective, orally bioavailable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs), particularly PRMT1.[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of Type I PRMT activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. GSK3368715 functions as a SAM-uncompetitive inhibitor, leading to a reduction in asymmetrically dimethylated arginine (ADMA) levels on substrate proteins.[2][3]
These application notes provide a comprehensive guide for the utilization of GSK3368715 in in vitro cell culture experiments, including detailed protocols, quantitative data on its biological activity, and visualizations of the key signaling pathways it modulates.
Data Presentation
Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Table 1: In vitro half-maximal inhibitory concentrations (IC50) of GSK3368715 against a panel of Type I protein arginine methyltransferases.
Anti-proliferative Activity of GSK3368715 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 / IC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | Cytotoxic[4] |
| HCC1954 | HER2+ Breast Cancer | <1000 | Cytostatic[5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies | Cytostatic[4][6] |
| T47D | Luminal Breast Cancer | ~1000-10000 | Cytostatic[5] |
| BxPC-3 | Pancreatic Adenocarcinoma | Varies | Cytostatic[4] |
| ACHN | Renal Cell Carcinoma | Varies | Cytostatic[4][7] |
| A549 | Non-Small Cell Lung Cancer | Varies | Cytostatic[8] |
Table 2: Growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values of GSK3368715 in various cancer cell lines. "Varies" indicates that while the cell line is known to be sensitive, a precise IC50 value was not consistently reported across the literature reviewed.
Signaling Pathways Modulated by GSK3368715
GSK3368715, through its inhibition of Type I PRMTs, impacts several key signaling pathways implicated in cancer cell proliferation, survival, and immune response.
EGFR Signaling Pathway
PRMT1 can methylate and activate the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. By inhibiting PRMT1, GSK3368715 can attenuate EGFR signaling.
Wnt/β-catenin Signaling Pathway
PRMT1 can also promote the transcription of key components of the Wnt signaling pathway. Inhibition of PRMT1 by GSK3368715 can therefore suppress this pro-proliferative pathway.
cGAS-STING Signaling Pathway
Recent evidence suggests that PRMT1 can methylate and inhibit cGAS, a key DNA sensor in the innate immune system. By inhibiting PRMT1, GSK3368715 can activate the cGAS-STING pathway, leading to an anti-tumor immune response.
Experimental Protocols
Preparation of GSK3368715 Stock Solution
For in vitro experiments, GSK3368715 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of GSK3368715 in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the effect of GSK3368715 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
GSK3368715 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium. Seeding densities can range from 2,000 to 10,000 cells/well depending on the cell line's growth rate.[9] For example, a starting point for A549 cells could be 4,000-5,000 cells/well, while for faster-growing lines like HCT116, a lower density might be appropriate.[10][11] For MDA-MB-231 cells, a seeding density of 2 x 10^4 cells/well has been used.[12][13]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK3368715 in complete medium. A typical concentration range to test is from 0.01 nM to 10 µM.[9]
-
Include a vehicle control (DMSO) at the same final concentration as the highest GSK3368715 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK3368715 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition and Absorbance Reading:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance values.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the GSK3368715 concentration.
-
Calculate the GI50 or IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of Asymmetric Dimethylarginine (ADMA) Levels
This protocol describes how to assess the pharmacodynamic effect of GSK3368715 by measuring the levels of ADMA on total cellular proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
GSK3368715 stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of GSK3368715 or vehicle control for a specified time (e.g., 48-72 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA or anti-H4R3me2a) overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Conclusion
GSK3368715 is a valuable tool for investigating the role of Type I PRMTs in cancer biology. These application notes provide a foundation for designing and executing cell culture experiments to explore its therapeutic potential. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone H4R3me2a (asymmetric) Polyclonal Antibody (39705) [thermofisher.com]
- 17. citeab.com [citeab.com]
Application Notes and Protocols: GSK3368715 Dosage for In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is an orally available and potent inhibitor of type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes play a crucial role in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of type I PRMT activity has been implicated in the development and progression of various cancers, making them attractive therapeutic targets.[2][3] Preclinical studies have demonstrated the anti-tumor activity of GSK3368715 in a variety of cancer models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma.[1][4]
This document provides detailed application notes and protocols for the use of GSK3368715 in in vivo mouse xenograft models, summarizing key quantitative data and experimental methodologies to guide researchers in their preclinical studies.
Mechanism of Action
GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of type I PRMTs.[2][5] By inhibiting these enzymes, GSK3368715 leads to a reduction in the asymmetric dimethylation of arginine residues on substrate proteins.[5] This modulation of protein methylation affects several critical downstream signaling pathways that are often dysregulated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[2] The inhibition of PRMT1 by GSK3368715 can also impact RNA metabolism and the DNA damage response.[2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of GSK3368715 as a monotherapy in various mouse xenograft models.
Table 1: Efficacy of GSK3368715 in Hematological and Solid Tumor Xenograft Models
| Cancer Type | Cell Line/Model | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Observations |
| Diffuse Large B-cell Lymphoma (DLBCL) | Toledo | >75 | Oral gavage | Tumor regression | Dose-dependent inhibition of tumor growth.[6] |
| Pancreatic Adenocarcinoma | BxPC-3 | 150 | Oral gavage | 78% | Significant effects on tumor growth at all tested doses.[6][7] |
| 300 | Oral gavage | 97% | [6][7] | ||
| Renal Carcinoma | ACHN | 150 | Oral gavage | 98% | [6] |
| Breast Cancer | MDA-MB-468 | 150 | Oral gavage | 85% | [6] |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft (PDX) | 300 | Oral gavage | >90% in a subset of animals | Significant effects on tumor growth.[6] |
Experimental Protocols
Formulation of GSK3368715 for Oral Gavage
A common vehicle for the oral administration of GSK3368715 is a solution composed of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water (ddH2O).[1]
Preparation:
-
Dissolve the required amount of GSK3368715 powder in DMSO to create a stock solution.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the GSK3368715 stock solution to the PEG300/Tween-80 mixture and vortex thoroughly until the solution is clear.
-
Add the ddH2O to the mixture and vortex again to ensure a homogenous solution.
-
It is recommended to prepare this formulation fresh daily.[1]
In Vivo Mouse Xenograft Study Protocol
This protocol outlines a general procedure for evaluating the efficacy of GSK3368715 in a subcutaneous mouse xenograft model.
a. Animal Models and Cell Lines:
-
Animals: Use female immunodeficient mice, such as NU/NU nude mice or SCID mice, aged 6-8 weeks.[1]
-
Cell Lines: Culture the desired human cancer cell line (e.g., Toledo for DLBCL or BxPC-3 for pancreatic cancer) according to standard cell culture protocols.[1]
b. Xenograft Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. A typical concentration is 1 x 10^7 cells/100 µL for BxPC-3 cells and 5 x 10^6 cells/100 µL for Toledo cells.[1]
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[1]
c. Tumor Growth Monitoring and Treatment:
-
Monitor the animals for tumor growth.
-
Once the tumors reach a palpable size (e.g., approximately 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer GSK3368715 orally via gavage to the treatment groups at the desired dosages and schedule (e.g., once daily).[1][8] The control group should receive the vehicle control.[2] The typical administration volume is 100-200 µL per 20g mouse.[1]
d. Efficacy Evaluation:
-
Measure the tumor dimensions (length and width) twice weekly using a digital caliper.[1]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[1]
-
Monitor the body weight of the mice twice weekly as an indicator of potential toxicity.[1]
-
At the end of the study (defined by predetermined tumor size limits or a specific time point), euthanize the mice and excise the tumors.[2]
-
The excised tumors can be weighed and used for further pharmacodynamic marker analysis.[2]
-
Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of GSK3368715.[2]
Visualizations
Caption: Simplified signaling pathway of GSK3368715 action.
Caption: General experimental workflow for an in vivo xenograft study.
Caption: Logical flow of the in vivo xenograft protocol.
References
Application Notes: Western Blot Protocol for Detecting GSK3368715 Target Engagement
Introduction
GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs), with high potency for PRMT1.[1][2][3][4] PRMTs are a family of enzymes crucial for post-translational modification of proteins through arginine methylation.[2] Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, catalyze the formation of asymmetric dimethylarginine (ADMA) on substrate proteins.[1][5] Dysregulation of PRMT1 activity is implicated in various cancers, making it a key therapeutic target.[2][6]
These application notes provide a detailed Western blot protocol for researchers, scientists, and drug development professionals to monitor and confirm the target engagement of GSK3368715 in a cellular context. The principle of this assay is to detect a decrease in the ADMA mark on a known PRMT1 substrate following treatment with GSK3368715, which directly indicates the inhibition of Type I PRMT activity.
Signaling Pathway and Mechanism of Action
GSK3368715 inhibits Type I PRMTs, primarily PRMT1, thereby blocking the transfer of a methyl group from SAM to monomethylated arginine residues on substrate proteins. This leads to a reduction in the levels of asymmetrically dimethylated arginine (ADMA) and a concurrent accumulation of monomethylarginine (MMA) and symmetrically dimethylated arginine (SDMA).[1][5][7] A key biomarker for target engagement is the methylation status of heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) at arginine 225 (R225).[7]
Experimental Protocols
This section details the complete workflow for assessing GSK3368715 target engagement using Western blotting.
Experimental Workflow
The overall process involves treating cultured cells with GSK3368715, preparing protein lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect changes in protein methylation.
Protocol 1: Western Blot for Global Arginine Methylation
This protocol provides a step-by-step guide for performing a Western blot to detect changes in the asymmetric dimethylarginine (ADMA) levels on cellular proteins after treatment with GSK3368715.
1. Materials and Reagents
-
Cell Lines: RKO, Toledo, BxPC3, or other cancer cell lines with detectable PRMT1 expression.[1][5]
-
Compound: GSK3368715 (dissolved in DMSO).[8]
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[9][10]
-
Inhibitors: Protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Loading Buffer: 4x Laemmli sample buffer.
-
Gels: 4-12% Bis-Tris precast gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-Asymmetric Di-Methyl Arginine (ADMA) antibody.
-
Antibody for a specific substrate, e.g., anti-hnRNP-A1.
-
Loading control antibody, e.g., anti-β-actin or anti-GAPDH.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of GSK3368715 (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).[1]
-
After incubation, place plates on ice.
3. Cell Lysis and Protein Quantification
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[10]
-
Sonicate the lysates briefly to shear DNA and ensure the release of nuclear proteins.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
4. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting and Detection
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA) diluted in Blocking Buffer overnight at 4°C.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and visualize the signal using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with a total protein antibody (e.g., total hnRNP-A1) or a loading control antibody (e.g., β-actin).
Data Presentation: Quantitative Parameters
| Parameter | Recommended Value/Concentration | Notes |
| Compound Treatment | ||
| GSK3368715 Concentration | 10 nM - 10 µM | Perform a dose-response curve to determine IC50. |
| Incubation Time | 24 - 72 hours | Optimize based on cell line and desired effect.[1] |
| Protein Loading | ||
| Total Protein per Lane | 20 - 30 µg | Ensure equal loading across all lanes. |
| Antibody Dilutions | ||
| Primary: Anti-ADMA | Varies by manufacturer | Consult datasheet (typically 1:1000). |
| Primary: Anti-hnRNP-A1 | Varies by manufacturer | Consult datasheet (typically 1:1000). |
| Primary: Anti-β-actin | Varies by manufacturer | Consult datasheet (typically 1:5000). |
| Secondary: HRP-conjugated | 1:2000 - 1:10,000 | Optimize to minimize background. |
| Incubation Times | ||
| Blocking | 1 hour | At room temperature. |
| Primary Antibody | Overnight (16-18 hours) | At 4°C for optimal binding. |
| Secondary Antibody | 1 hour | At room temperature. |
Data Analysis and Interpretation
-
Qualitative Analysis: A visible decrease in the band intensity corresponding to the ADMA-modified proteins in GSK3368715-treated samples compared to the vehicle control indicates successful target engagement.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the captured Western blot images.
-
Measure the intensity of the ADMA signal for each lane.
-
Measure the intensity of the loading control (e.g., β-actin) or total substrate protein (e.g., hnRNP-A1) for each lane.
-
Normalize the ADMA signal by dividing it by the corresponding loading control signal.
-
Plot the normalized ADMA intensity against the concentration of GSK3368715 to generate a dose-response curve and calculate the IC50 value.
-
Expected Outcome: Successful inhibition of Type I PRMTs by GSK3368715 will result in a dose-dependent reduction of the asymmetric dimethylarginine signal in treated cells. This provides direct evidence of the compound's on-target activity within the cellular environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Facebook [cancer.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
Application Notes and Protocols for Measuring Asymmetric Dimethylarginine (ADMA) Levels Following GSK3368715 Treatment
Introduction
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high selectivity for PRMT1.[1][2] Type I PRMTs are responsible for the majority of asymmetric dimethylarginine (ADMA) synthesis in the cell.[2] ADMA is an endogenous inhibitor of nitric oxide synthases (NOS), and its elevated levels are implicated in various pathologies, including cancer and endothelial dysfunction. GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the substrate-binding pocket of Type I PRMTs and preventing the methylation of arginine residues on target proteins.[1][2] This inhibitory action leads to a reduction in cellular ADMA production and a consequential shift in the cellular arginine methylation landscape, characterized by an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[1][2]
These application notes provide detailed protocols for the quantification of changes in ADMA levels following treatment with GSK3368715, focusing on a key pharmacodynamic biomarker, asymmetrically dimethylated arginine 225 on heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1).
Data Presentation
The following tables summarize the in vitro potency of GSK3368715 and the in vivo pharmacodynamic effect on the ADMA-R225-hnRNP-A1 biomarker.
Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target Enzyme | IC₅₀ (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
| Data sourced from MedchemExpress and Network of Cancer Research.[3][4] |
Table 2: In Vivo Dose-Dependent Reduction of ADMA-R225 on hnRNP-A1 in Toledo DLBCL Tumor Xenografts
| GSK3368715 Dose (mg/kg, once daily for 8 days) | Normalized ADMA-R225-hnRNP-A1 Levels (Relative to Vehicle Control) |
| Vehicle Control | 1.0 |
| 75 | Significant Reduction Observed |
| 150 | Further Reduction Observed |
| 300 | Near-maximal Reduction Observed |
| 600 | Maintained Near-maximal Reduction |
| Note: This table is a qualitative summary based on the described dose-dependent decrease in ADMA-R225-hnRNP-A1 levels from Noto et al. (2020). Specific quantitative values were not provided in the publication.[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ADMA Synthesis and Inhibition by GSK3368715
The following diagram illustrates the enzymatic pathway of ADMA production by PRMT1 and its subsequent inhibition by GSK3368715, leading to a reduction in NOS inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of hnRNP-A1 as a pharmacodynamic biomarker of type I PRMT inhibition in blood and tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3368715 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical for regulating numerous cellular processes.[1][2] The Type I PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) are responsible for asymmetric dimethylarginine (ADMA) formation.[2] Dysregulation of Type I PRMT activity is implicated in various cancers, making them attractive therapeutic targets.[1][2]
GSK3368715 acts as a SAM-uncompetitive inhibitor, binding to the enzyme-substrate complex.[1] This application note provides detailed protocols for utilizing GSK3368715 in high-throughput screening (HTS) assays to identify and characterize inhibitors of Type I PRMTs.
Mechanism of Action and Key Signaling Pathways
GSK3368715 selectively inhibits Type I PRMTs, leading to a reduction in cellular levels of ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs like PRMT5.[3] Inhibition of Type I PRMTs by GSK3368715 impacts several cancer-relevant signaling pathways, including:
-
EGFR Signaling Pathway: PRMT1 can methylate and activate the Epidermal Growth Factor Receptor (EGFR), promoting downstream signaling cascades that drive cell proliferation. GSK3368715-mediated inhibition of PRMT1 can attenuate this activation.[4][5]
-
Wnt Signaling Pathway: PRMT1 has been shown to be a positive regulator of the canonical Wnt signaling pathway. By inhibiting PRMT1, GSK3368715 can suppress Wnt-dependent gene expression, which is often crucial for cancer cell growth and survival.[4][5]
-
RNA Metabolism and DNA Damage Response: Type I PRMTs play a role in RNA splicing and the DNA damage response. Inhibition by GSK3368715 can disrupt these processes, potentially leading to synthetic lethality in cancers with specific genetic backgrounds.[4]
A particularly important therapeutic strategy involves the synergy between GSK3368715 and the inhibition of PRMT5, the primary Type II PRMT.[3][6] This is especially relevant in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of human cancers.[7] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[3][6] In these MTAP-deficient tumors, the partial inhibition of PRMT5 by MTA sensitizes the cells to the effects of GSK3368715, creating a synthetic lethal interaction.[3][6]
Quantitative Data
The inhibitory activity of GSK3368715 against Type I PRMTs and its anti-proliferative effects in cancer cell lines are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target PRMT | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1 | 1.5 |
| PRMT3 | 48 | N/A |
| PRMT4 (CARM1) | 1148 | N/A |
| PRMT6 | 5.7 | N/A |
| PRMT8 | 1.7 | 81 |
Data sourced from multiple references.[1][8]
Table 2: Anti-proliferative Activity of GSK3368715 in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | gIC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma | N/A | 59 | Cytotoxic |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | N/A | >1000 | Cytostatic |
| BxPC3 | Pancreatic Adenocarcinoma | N/A | N/A | Growth Inhibition |
Data sourced from multiple references. Note: gIC50 represents the concentration for 50% of maximal growth inhibition.
Visualizations
Experimental Protocols
Biochemical High-Throughput Screening Assay for PRMT1 Inhibition (AlphaLISA Format)
This protocol is adapted for a 384-well format and is suitable for high-throughput screening of inhibitors against PRMT1. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that requires no wash steps.
Materials and Reagents:
-
GSK3368715 (or other test compounds)
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl-arginine Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
Microplate reader capable of AlphaScreen/AlphaLISA detection (e.g., EnVision)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of GSK3368715 in 100% DMSO.
-
Create a serial dilution series of GSK3368715 in DMSO.
-
Further dilute the compounds in AlphaLISA Assay Buffer to the desired final concentrations (typically 2x the final assay concentration). The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add 2.5 µL of the diluted GSK3368715 or control (assay buffer with DMSO) to the appropriate wells.
-
-
Enzyme Addition:
-
Dilute the PRMT1 enzyme in AlphaLISA Assay Buffer to a final concentration of 4x the desired assay concentration (e.g., 4 nM for a final concentration of 1 nM).
-
Add 2.5 µL of the diluted PRMT1 enzyme to each well.
-
Briefly centrifuge the plate and incubate for 10 minutes at room temperature.
-
-
Substrate Addition and Enzymatic Reaction:
-
Prepare a 2x substrate mix containing the biotinylated histone H4 peptide and SAM in AlphaLISA Assay Buffer. The final concentrations in the 10 µL reaction volume should be optimized (e.g., 10 nM peptide and 2 µM SAM).
-
Add 5 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the Acceptor beads by diluting them in AlphaLISA Assay Buffer to a final concentration of 40 µg/mL.
-
Add 5 µL of the diluted Acceptor beads to each well to stop the reaction.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Prepare the Donor beads by diluting them in AlphaLISA Assay Buffer to a final concentration of 80 µg/mL.
-
Add 10 µL of the diluted Donor beads to each well under subdued light.
-
Seal the plate and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based High-Throughput Screening Assay for PRMT1 Inhibition (In-Cell Western)
This protocol describes a cell-based assay to measure the inhibition of PRMT1 activity by monitoring the levels of a specific methylation mark in cells.
Materials and Reagents:
-
Cancer cell line with detectable levels of the target methylation mark (e.g., H4R3me2a in MCF7 cells)
-
GSK3368715 (or other test compounds)
-
Cell culture medium and supplements
-
384-well clear-bottom black microplates
-
Primary antibody specific for the methylation mark (e.g., anti-H4R3me2a)
-
Secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW)
-
Cell normalization stain (e.g., Sapphire700)
-
Formaldehyde (B43269) or methanol (B129727) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Phosphate-buffered saline (PBS)
-
Imaging system capable of detecting near-infrared fluorescence (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 384-well clear-bottom black microplate at a density that will result in approximately 80% confluency at the end of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK3368715 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature, or with ice-cold methanol for 10 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Dilute the primary antibody in blocking buffer and add it to the wells.
-
Incubate overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibody and the cell normalization stain in blocking buffer.
-
Add the secondary antibody solution to the wells and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
-
Data Acquisition:
-
Remove the final wash and allow the plate to dry completely.
-
Scan the plate using a near-infrared imaging system to detect the fluorescence from the secondary antibody (e.g., 800 nm channel) and the cell normalization stain (e.g., 700 nm channel).
-
-
Data Analysis:
-
Normalize the signal from the methylation mark to the cell normalization stain for each well.
-
Calculate the percent inhibition relative to the vehicle-treated control.
-
Determine the IC50 value as described for the biochemical assay.
-
Conclusion
GSK3368715 is a valuable tool for studying the role of Type I PRMTs in health and disease. The protocols provided in this application note offer robust and reliable methods for utilizing GSK3368715 in high-throughput screening assays to identify and characterize novel inhibitors of these important enzymes. The synergistic relationship with PRMT5 inhibition in MTAP-deficient cancers highlights a promising avenue for targeted cancer therapy and provides a clear strategy for patient selection in clinical studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidrug screening identifies type I PRMT inhibitors as modulators of lysosomal exocytosis and drug sensitivity in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with GSK3368715 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in post-translational modification by catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins.[3] Dysregulation of Type I PRMTs is implicated in the pathogenesis of various solid and hematological malignancies, making them an attractive therapeutic target.[3][4] Preclinical studies have demonstrated the anti-proliferative and cytotoxic activity of GSK3368715 in various cancer models, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma. However, the clinical development of GSK3368715 was halted due to a challenging safety profile observed in a Phase 1 study in patients with solid tumors.[5] These application notes provide detailed protocols for assessing the in vitro efficacy of GSK3368715 in hematological malignancy cell lines and summarize the available preclinical data.
Mechanism of Action
GSK3368715 acts as an S-adenosylmethionine (SAM)-uncompetitive inhibitor, binding to the substrate-binding pocket of Type I PRMTs.[3] This inhibition blocks the transfer of methyl groups from SAM to arginine residues on substrate proteins, leading to a global reduction in ADMA.[3] Consequently, there is an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs like PRMT5.[3] This alteration in arginine methylation patterns disrupts downstream signaling pathways involved in gene transcription, RNA processing, and DNA damage repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
A key aspect of GSK3368715's mechanism is its synergistic effect with the inhibition of PRMT5, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[3][4][6][7] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[3][4] The concurrent inhibition of both Type I and Type II PRMTs has been shown to be synthetically lethal in MTAP-deficient tumors.[4][6][7]
Data Presentation
In Vitro Anti-proliferative Activity of GSK3368715 in Hematological Malignancy Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK3368715 in various hematological malignancy cell lines. This data is crucial for designing experiments and interpreting results.
| Cell Line | Hematological Malignancy Subtype | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 10 - 50 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 10 - 50 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | >1000 |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | <10 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | <10 |
| OCI-Ly19 | Diffuse Large B-cell Lymphoma (DLBCL) | 10 - 50 |
| KMS-11 | Multiple Myeloma (MM) | >1000 |
| NCI-H929 | Multiple Myeloma (MM) | >1000 |
Note: IC50 values are approximate and can vary based on the specific assay conditions, cell passage number, and other experimental factors.
Mandatory Visualizations
Caption: Mechanism of action of GSK3368715.
Caption: Synergy of GSK3368715 in MTAP-deficient cells.
Caption: General experimental workflow for cell viability assays.
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is suitable for assessing the cytotoxic or cytostatic effects of GSK3368715 on hematological malignancy cell lines grown in suspension or adherent cultures.
Materials:
-
Hematological malignancy cell lines (e.g., MOLM-13, MV-4-11, Toledo, SU-DHL-4)
-
Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin)
-
GSK3368715 (powder or stock solution in DMSO)
-
DMSO (cell culture grade)
-
Opaque-walled 96-well plates (white or black, suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Culture: Maintain hematological malignancy cell lines in their recommended culture medium and conditions (e.g., 37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Cell Seeding:
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in fresh culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well in a 96-well plate.
-
Add 100 µL of the cell suspension to each well of an opaque-walled 96-well plate.
-
Include wells with medium only to serve as a background control.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GSK3368715 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the GSK3368715 stock solution in culture medium to achieve the desired final concentrations. A typical concentration range to test is from 1 nM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of GSK3368715.
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the GSK3368715 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Cell Viability Assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a widely used alternative for assessing cell viability.
Materials:
-
Hematological malignancy cell lines
-
Appropriate cell culture medium
-
GSK3368715 (powder or stock solution in DMSO)
-
DMSO (cell culture grade)
-
Clear, flat-bottom 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 as described in Protocol 1, using clear 96-well plates.
-
Compound Preparation and Treatment: Follow step 3 as described in Protocol 1.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average background absorbance (medium only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the GSK3368715 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Conclusion
GSK3368715 is a valuable research tool for investigating the role of Type I PRMTs in hematological malignancies. The provided protocols offer standardized methods for assessing its impact on cell viability. The quantitative data and pathway diagrams serve as a reference for designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting arginine methylation in cancer. While its clinical development has been halted, the preclinical data for GSK3368715 underscores the importance of the PRMT pathway as a target in oncology. Future research may focus on developing next-generation PRMT inhibitors with improved safety profiles or exploring combination strategies, potentially guided by biomarkers like MTAP status, to fully exploit this therapeutic avenue.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK3368715 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally available, and reversible S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] PRMTs are a family of enzymes that play a crucial role in cellular processes through the post-translational modification of proteins by arginine methylation.[4] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4] As a monotherapy, GSK3368715 has demonstrated anti-proliferative effects across a broad range of cancer cell lines.[2]
Recent in vitro studies have explored the synergistic potential of GSK3368715 in combination with standard-of-care chemotherapy agents. This document provides a summary of these findings, detailed experimental protocols for assessing synergy, and an overview of the signaling pathways involved.
Quantitative Data Summary
The combination of GSK3368715 with certain chemotherapy agents has been shown to result in synergistic anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-468. A summary of these findings is presented below.
| Cell Line | Combination Agent | Effect | Reference |
| MDA-MB-468 | Cisplatin (B142131) | Synergistic | [4] |
| MDA-MB-468 | Camptothecin | Synergistic | [4] |
| MDA-MB-468 | Cyclophosphamide | Synergistic | [4] |
| MDA-MB-468 | Docetaxel | Not Synergistic | [4] |
| MDA-MB-468 | Paclitaxel | Not Synergistic | [4] |
Note: Synergy was determined using the Bliss independence model. Specific quantitative synergy scores were not detailed in the primary source.
Signaling Pathways and Mechanism of Action
GSK3368715 inhibits Type I PRMTs, leading to a reduction in asymmetric dimethylarginine (ADMA) and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2] This alteration of the arginine methylome can impact various cellular processes.
PRMT1, a primary target of GSK3368715, has been shown to regulate the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, both of which are often activated in TNBC.[4][5] Inhibition of PRMT1 can lead to DNA damage and apoptosis in cancer cells.[4] The synergy observed with DNA-damaging agents like cisplatin is thought to be a result of the dual assault on DNA integrity and repair mechanisms. PRMT1 inhibition has been shown to sensitize cancer cells to apoptosis induced by cisplatin.[6]
GSK3368715 and chemotherapy synergy pathway.
Experimental Protocols
The following are detailed protocols for conducting in vitro synergy studies with GSK3368715 and chemotherapy agents, based on established methodologies.
Protocol 1: Cell Viability and Synergy Assessment
This protocol outlines the steps for determining the synergistic effect of GSK3368715 and a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GSK3368715 (solubilized in DMSO)
-
Chemotherapy agent (e.g., cisplatin, camptothecin, cyclophosphamide)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of GSK3368715 and the chemotherapy agent in complete medium.
-
Create a dose-response matrix by adding varying concentrations of GSK3368715 and the chemotherapy agent, both alone and in combination, to the appropriate wells. Include a vehicle control (DMSO) group.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the percentage of cell growth inhibition for each treatment condition.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate synergy using a suitable model, such as the Bliss independence model or the Chou-Talalay method (using software like CompuSyn). A combination index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Workflow for in vitro synergy assessment.
Protocol 2: Western Blot Analysis for Mechanistic Studies
This protocol can be used to investigate the molecular mechanisms underlying the synergistic effects, such as changes in DNA damage markers or apoptosis-related proteins.
Materials:
-
6-well plates
-
Treated cell lysates (from a scaled-up version of Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-EGFR, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.
-
Conclusion
The in vitro combination of the Type I PRMT inhibitor GSK3368715 with certain conventional chemotherapy agents, such as cisplatin, camptothecin, and cyclophosphamide, demonstrates a synergistic anti-proliferative effect in TNBC cells.[4] This suggests that targeting PRMT1 may be a promising strategy to enhance the efficacy of existing cancer therapies. The provided protocols offer a framework for researchers to further investigate these synergistic interactions and elucidate the underlying molecular mechanisms in various cancer models.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic effects of combined cisplatin and Clinacanthus nutans extract on triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK3368715 hydrochloride solubility and stability in DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of GSK3368715 hydrochloride in Dimethyl Sulfoxide (DMSO). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of GSK3368715 in DMSO depends on its salt form. The trihydrochloride salt has a reported solubility of 81 mg/mL, while the monohydrochloride salt is soluble at approximately 40 mg/mL.[1][2][3] It is crucial to verify which form of the compound you are using.
Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?
A2: Dissolution issues can arise from several factors:
-
Moisture in DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of GSK3368715.[1][2]
-
Incorrect Salt Form: You may be trying to achieve a concentration that is too high for the specific salt form you have (monohydrochloride vs. trihydrochloride).
-
Insufficient Mixing: The compound may require more vigorous mixing, gentle warming, or sonication to fully dissolve.
Q3: How should I store my this compound stock solution in DMSO?
A3: For optimal stability, aliquot your DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Q4: What is the stability of the this compound powder?
A4: When stored as a solid powder at -20°C, this compound is stable for at least 3 years.[1]
Q5: Can I use the DMSO stock solution for cell-based assays?
A5: Yes, but it is critical to manage the final concentration of DMSO in your cell culture medium. To avoid cellular toxicity, the final DMSO concentration should typically be less than 0.5%.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4][5]
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound.
Table 1: Solubility of this compound
| Salt Form | Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Trihydrochloride | DMSO | 81 | 170.19 | [1] |
| Trihydrochloride | Water | 81 | 170.19 | [1] |
| Trihydrochloride | Ethanol | 81 | 170.19 | [1] |
| Monohydrochloride | DMSO | ~40 | ~99.2 | [2][3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | ≥ 3 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Troubleshooting Guide
Use the following decision tree to troubleshoot common issues with this compound solubility in DMSO.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
This protocol details the steps for preparing a stock solution of GSK3368715 trihydrochloride at 81 mg/mL in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator or water bath (optional, for aiding dissolution)
Workflow Diagram:
Caption: Workflow for preparing a DMSO stock solution.
Procedure:
-
Weigh Compound: Aseptically weigh the desired amount of this compound powder. For an 81 mg/mL stock solution, you would weigh 81 mg of the compound.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the powder.[2] For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution vigorously until the powder is fully dissolved.
-
Aid Dissolution (If Necessary): If the compound does not dissolve completely, you may gently warm the solution (e.g., in a 37°C water bath) or use an ultrasonic bath for a short period.[2] Visually inspect the solution to ensure no particulates remain.
-
Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use, sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can compromise the stability of the compound.[1][4]
-
Store: Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Signaling and Stability Visualizations
Mechanism of Action
GSK3368715 is an inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). Its mechanism of action involves altering the balance of arginine methylation states on various protein substrates, which can impact gene expression and cellular signaling, ultimately leading to the inhibition of tumor cell proliferation.[2]
Caption: Simplified mechanism of action of GSK3368715.
References
Technical Support Center: GSK3368715 in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK3368715 in their experiments. Our goal is to address specific issues that may be encountered, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK3368715?
A1: GSK3368715 is an orally active, potent, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It selectively targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] By inhibiting these enzymes, GSK3368715 prevents the asymmetric dimethylation of arginine (ADMA) on histone and non-histone protein substrates.[1][3] This leads to a shift in cellular methylation patterns, with an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), and subsequently modulates signaling pathways implicated in cancer.[2][3]
Q2: What are the known on-target effects of GSK3368715 in cancer models?
A2: As a Type I PRMT inhibitor, GSK3368715 has demonstrated significant anti-proliferative activity across a broad range of hematological and solid tumor cell lines.[2] In preclinical in vivo studies, it has been shown to inhibit tumor growth and, in some cases, cause tumor regression in xenograft models of diffuse large B-cell lymphoma (DLBCL), pancreatic cancer, clear cell renal carcinoma, and triple-negative breast cancer.[4]
Q3: What are the major off-target effects or toxicities observed with GSK3368715?
A3: The most significant off-target effect observed in a Phase 1 clinical trial (NCT03666988) was a higher-than-expected incidence of thromboembolic events (TEEs), including pulmonary embolism and deep vein thrombosis.[5] This led to the early termination of the study.[5] While the exact mechanism is not fully elucidated, preclinical studies suggest that Type I PRMT inhibitors can impair platelet function, which may contribute to this prothrombotic phenotype.[6]
Q4: How can I assess the on-target activity of GSK3368715 in my cellular experiments?
A4: On-target activity can be confirmed by measuring the reduction of asymmetric dimethylarginine (ADMA) levels on known PRMT1 substrates. A common method is to perform a Western blot or an In-Cell Western (ICW) assay using an antibody specific for ADMA. A dose-dependent decrease in the ADMA signal upon treatment with GSK3368715 indicates target engagement.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects in Cell Culture
Possible Causes:
-
Cell Line Specificity: Sensitivity to GSK3368715 is highly dependent on the cancer cell line. Some cell lines may have lower expression of Type I PRMTs or possess compensatory mechanisms.
-
MTAP Status: Deletion of the methylthioadenosine phosphorylase (MTAP) gene has been correlated with increased sensitivity to GSK3368715 in some cancer cell lines.[9] MTAP-deficient cells accumulate the metabolite 2-methylthioadenosine (B1229828) (MTA), an endogenous inhibitor of PRMT5, which can synergize with Type I PRMT inhibition.[9]
-
Compound Solubility and Stability: GSK3368715 may precipitate out of solution, especially at higher concentrations or after prolonged storage.
-
Assay Conditions: Variations in cell seeding density, serum concentration, or incubation time can all impact the observed efficacy.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of PRMT1 and other Type I PRMTs in your cell line of interest via Western blot or qPCR.
-
Determine MTAP Status: Assess the MTAP status of your cells, as this may predict sensitivity.
-
Optimize Compound Handling: Prepare fresh stock solutions of GSK3368715 in a suitable solvent (e.g., DMSO) and visually inspect for precipitation before each use. Minimize freeze-thaw cycles.
-
Standardize Assay Protocol: Ensure consistent cell seeding densities and serum concentrations. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Positive Control: Include a known sensitive cell line (e.g., Toledo DLBCL) as a positive control in your experiments.
Issue 2: Unexpected Toxicity or Thromboembolic Events in In Vivo Models
Possible Causes:
-
On-Target Effect on Hematopoiesis: Preclinical studies in rats and dogs have indicated moderate changes to hematological profiles, including platelet counts, with GSK3368715 treatment.[6]
-
Off-Target Effects on Coagulation Cascade: While not definitively proven, inhibition of PRMTs may have unintended consequences on the expression or function of proteins involved in the coagulation cascade.
-
Impaired Platelet Function: Studies have shown that PRMT inhibitors can impair platelet aggregation in response to agonists like thrombin and collagen.[6] This disruption of normal platelet function could paradoxically contribute to a prothrombotic state in the complex in vivo environment of a tumor-bearing animal.
Troubleshooting and Monitoring Steps:
-
Establish a Baseline: Before starting treatment, perform a complete blood count (CBC) with platelet analysis on all animals.
-
Monitor Hematological Parameters: During the study, periodically monitor CBCs to detect any significant changes in platelet count or other hematological parameters.
-
Clinical Observation: Closely monitor animals for any clinical signs of thrombosis, such as limb swelling, discoloration, or respiratory distress.
-
Coagulation Assays: Consider incorporating coagulation assays such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) into your study design to assess for any effects on the coagulation cascade.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological examination of major organs, with a particular focus on the lungs, heart, and major blood vessels, to look for evidence of thrombi.
Quantitative Data Summary
| Parameter | Value | Target(s) | Reference |
| IC₅₀ | 3.1 nM | PRMT1 | [1] |
| 48 nM | PRMT3 | [1] | |
| 1148 nM | PRMT4 | [1] | |
| 5.7 nM | PRMT6 | [1] | |
| 1.7 nM | PRMT8 | [1] | |
| Kᵢapp | 1.5 - 81 nM | PRMT1, 3, 4, 6, 8 | [2] |
| In Vivo Efficacy | Tumor Regression | Toledo DLBCL Xenograft (>75 mg/kg) | [4] |
| 78% TGI | BxPC-3 Pancreatic Xenograft (150 mg/kg) | [4] | |
| 97% TGI | BxPC-3 Pancreatic Xenograft (300 mg/kg) | [4] | |
| 98% TGI | ACHN Renal Carcinoma Xenograft (150 mg/kg) | [4] | |
| 85% TGI | MDA-MB-468 Breast Cancer Xenograft (150 mg/kg) | [4] | |
| Clinical Trial (Phase 1) | Dose-Limiting Toxicities | 200 mg (25% of patients) | [5] |
| Thromboembolic Events | 29% of patients across all dose groups | [5] |
Experimental Protocols
Protocol 1: In-Cell Western (ICW) for Asymmetric Dimethylarginine (ADMA) Quantification
Objective: To quantify the intracellular levels of ADMA as a measure of GSK3368715 target engagement.
Materials:
-
96-well or 384-well clear-bottom black plates
-
Cancer cell line of interest
-
GSK3368715
-
Formaldehyde (B43269) (3.7% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-Asymmetric Dimethyl-arginine (ADMA) antibody (e.g., Asym26, 1:500 - 1:2,000 dilution)[10]
-
Normalization Antibody: Mouse anti-β-actin or other loading control antibody
-
Secondary Antibodies: IRDye®-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Imaging System: Odyssey® CLx Imaging System or equivalent
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of GSK3368715 for the desired time (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Remove the media and add 150 µL of 3.7% formaldehyde to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells four times for 5 minutes each with 200 µL of Permeabilization Buffer.
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of the primary antibody cocktail (anti-ADMA and normalization antibody) diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells four times for 5 minutes each with wash buffer (0.1% Tween-20 in PBS).
-
Secondary Antibody Incubation: Add 50 µL of the IRDye®-conjugated secondary antibody cocktail diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells four times for 5 minutes each with wash buffer.
-
Imaging and Analysis: Scan the plate using an appropriate imaging system. Quantify the fluorescence intensity for both the ADMA signal and the normalization control. Normalize the ADMA signal to the loading control signal for each well.
Protocol 2: In Vivo Xenograft Efficacy Study (Toledo DLBCL Model)
Objective: To evaluate the anti-tumor efficacy of GSK3368715 in a diffuse large B-cell lymphoma xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
-
Toledo DLBCL cells
-
Matrigel
-
GSK3368715
-
Vehicle for oral gavage (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O)[3]
-
Calipers
Procedure:
-
Cell Preparation: Culture Toledo cells to the exponential growth phase. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.[3]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer GSK3368715 or vehicle control orally via gavage at the desired dose and schedule (e.g., daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The study endpoint may be a predetermined tumor volume or a specific duration of treatment.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement (e.g., by Western blot for ADMA).
Visualizations
Caption: On-target signaling pathways affected by GSK3368715.
Caption: Workflow for In-Cell Western (ICW) assay.
Caption: Troubleshooting logic for GSK3368715 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epicypher.com [epicypher.com]
Navigating the Nuances of GSK3368715: A Technical Support Guide for Researchers
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support center provides essential guidance for researchers and drug development professionals interpreting results from the terminated clinical trials of GSK3368715, a first-in-class, reversible inhibitor of type I protein arginine methyltransferases (PRMTs). The information compiled herein addresses potential experimental challenges and offers insights into the clinical findings, including the reasons for trial termination.
Frequently Asked Questions (FAQs)
Q1: Why was the Phase 1 clinical trial (NCT03666988) for GSK3368715 terminated?
A1: The Phase 1 study of GSK3368715 in patients with advanced solid tumors was terminated due to a combination of factors. A risk/benefit analysis concluded that further development was not warranted based on a higher-than-expected incidence of thromboembolic events (TEEs), limited and variable target engagement in tumor biopsies at the 100 mg dose, and a lack of observed clinical efficacy.[1][2]
Q2: What were the key safety concerns observed in the trial?
A2: The primary safety concern was the occurrence of thromboembolic events.[1][2] Across the dose escalation cohorts (50 mg, 100 mg, and 200 mg), a significant number of patients experienced TEEs. At the 200 mg dose, dose-limiting toxicities were also reported in 25% of patients.[1][2]
Q3: What was the observed clinical activity of GSK3368715 in the terminated trial?
A3: The best response achieved in the trial was stable disease.[1][2] No partial or complete responses were observed, contributing to the decision to terminate the trial due to a lack of clinical efficacy.
Q4: What is the mechanism of action of GSK3368715?
A4: GSK3368715 is a potent and reversible inhibitor of type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, forming asymmetric dimethylarginine (ADMA). By inhibiting type I PRMTs, GSK3368715 is expected to reduce the levels of ADMA on key cellular proteins involved in various oncogenic processes.[3]
Troubleshooting Guides
Interpreting Target Engagement Data
Issue: Modest and variable target engagement observed in tumor biopsies.
Potential Causes & Troubleshooting:
-
Drug Distribution: Inconsistent penetration of the drug into the tumor tissue.
-
Recommendation: In preclinical models, evaluate tumor perfusion and drug concentration in tumor tissue versus plasma.
-
-
Assay Variability: Inconsistent sample handling and processing of tumor biopsies.
-
Recommendation: Implement standardized and validated protocols for biopsy collection, snap-freezing, and storage to ensure sample integrity.
-
-
Pharmacodynamic Marker Selection: The chosen biomarker (e.g., global ADMA levels) may not fully capture the activity of the inhibitor on specific, functionally relevant substrates.
-
Recommendation: Develop and validate assays for measuring the methylation status of specific PRMT1 substrates known to be involved in the cancer type being studied.
-
Investigating Thromboembolic Events
Issue: Higher-than-expected incidence of thromboembolic events.
Potential Mechanisms & Experimental Approaches:
-
Platelet Function: Inhibition of PRMTs may impair platelet function. Preclinical studies have shown that PRMT inhibitors can affect platelet aggregation.
-
Experimental Workflow:
-
Isolate platelets from healthy donors.
-
Treat platelets in vitro with varying concentrations of GSK3368715.
-
Perform platelet aggregation assays using agonists like thrombin or collagen.
-
Analyze platelet activation markers by flow cytometry.
-
-
-
Endothelial Dysfunction: Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS). While GSK3368715 reduces ADMA, the complex interplay of arginine methylation in endothelial cells could lead to a prothrombotic state.
-
Experimental Workflow:
-
Culture human umbilical vein endothelial cells (HUVECs).
-
Treat cells with GSK3368715.
-
Measure markers of endothelial activation (e.g., von Willebrand factor, P-selectin).
-
Assess nitric oxide production.
-
-
Quantitative Data Summary
Table 1: Safety and Efficacy from Terminated GSK3368715 Trial (NCT03666988)
| Parameter | Value | Reference |
| Thromboembolic Events (TEEs) | ||
| Patients with TEEs (across all doses) | 9 of 31 (29%) | [1][2] |
| Total TEEs | 12 | [1][2] |
| Grade 3 TEEs | 8 | [1][2] |
| Grade 5 TEE (Pulmonary Embolism) | 1 | [1][2] |
| Dose-Limiting Toxicities (DLTs) | ||
| Patients with DLTs at 200 mg | 3 of 12 (25%) | [1][2] |
| Clinical Efficacy | ||
| Best Response | Stable Disease | [1][2] |
| Patients with Stable Disease | 9 of 31 (29%) | [1][2] |
Experimental Protocols
Measurement of Asymmetric Dimethylarginine (ADMA) in Plasma/Tissue (LC-MS/MS)
This protocol provides a general framework for the quantification of ADMA, a key pharmacodynamic biomarker for type I PRMT inhibitors.
-
Sample Preparation:
-
For plasma: Collect whole blood in EDTA tubes and centrifuge at 2000 x g for 15 minutes at 4°C. Store plasma at -80°C.
-
For tissue: Snap-freeze tissue in liquid nitrogen immediately after collection and store at -80°C. Homogenize frozen tissue in a suitable lysis buffer.
-
-
Protein Precipitation:
-
To 50 µL of plasma or tissue homogenate, add 150 µL of methanol (B129727) containing an internal standard (e.g., deuterated ADMA).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for ADMA and the internal standard.
-
-
Data Analysis:
-
Quantify ADMA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Visualizations
Caption: Type I PRMT signaling pathway and the inhibitory action of GSK3368715.
Caption: Troubleshooting workflow for inconsistent target engagement data.
References
- 1. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Investigating the effects of arginine methylation inhibitors on microdissected brain tumour biopsies maintained in a miniaturised perfusion system - Lab on a Chip (RSC Publishing) DOI:10.1039/D3LC00204G [pubs.rsc.org]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GSK3368715 in Tumor Cells
Welcome to the technical support center for GSK3368715. This resource is designed for researchers, scientists, and drug development professionals investigating the use of GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for potential issues that may arise when studying resistance to GSK3368715.
Q1: My cancer cell line is showing decreased sensitivity to GSK3368715 after prolonged treatment. What are the likely mechanisms of acquired resistance?
A1: Acquired resistance to a targeted inhibitor like GSK3368715 can develop through several molecular mechanisms. Based on the function of Type I PRMTs and established principles of drug resistance, the following are primary potential causes:
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Target Overexpression: The cancer cells may be upregulating the expression of PRMT1, the primary target of GSK3368715. This increases the amount of drug required to achieve a therapeutic effect.
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Target Mutation: Mutations in the PRMT1 gene could alter the drug-binding site, thereby reducing the affinity of GSK3368715 for the enzyme.
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Activation of Bypass Pathways: Tumor cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of PRMT1. A key consideration is the potential for synergy with PRMT5 inhibition, especially in tumors with MTAP deletion.[1]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump GSK3368715 out of the cell, lowering its intracellular concentration.
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Poor Target Engagement: In in vivo models, factors such as poor pharmacokinetics or limited tumor penetration can lead to suboptimal target engagement and the appearance of resistance.[2][3]
Q2: How can I experimentally confirm if PRMT1 overexpression is the cause of resistance in my cell line?
A2: To determine if PRMT1 overexpression is mediating resistance, you can perform the following experiments:
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Quantitative Real-Time PCR (qRT-PCR): Compare the mRNA expression levels of PRMT1 in your resistant cell line to the parental (sensitive) cell line.
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Western Blotting: Analyze the protein expression levels of PRMT1 in the resistant and parental cell lines. A significant increase in PRMT1 protein would suggest overexpression.
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Immunohistochemistry (IHC): If working with tumor tissue from in vivo models, IHC can be used to assess and quantify the expression levels of PRMT1.[4]
Q3: I suspect my resistant cells may have a mutation in the PRMT1 gene. How can I verify this?
A3: To investigate the presence of PRMT1 mutations, you should perform direct sequencing of the PRMT1 gene in both the resistant and parental cell lines.
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Sanger Sequencing: Isolate genomic DNA from both cell lines, PCR amplify the coding regions of the PRMT1 gene, and sequence the amplicons. Compare the sequences to identify any potential mutations in the resistant line.
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Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted sequencing can be employed to identify mutations in PRMT1 and other potential resistance-conferring genes.
Q4: What are the best strategies to overcome resistance to GSK3368715 in my experiments?
A4: Based on preclinical findings, several strategies can be explored to overcome resistance:
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Combination Therapy: Combining GSK3368715 with other targeted agents can be effective. Notably, synergistic effects have been observed with PRMT5 inhibitors, particularly in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1]
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Modulation of Drug Efflux: If increased drug efflux is suspected, co-treatment with known ABC transporter inhibitors could restore sensitivity.
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Alternative Therapeutic Approaches: In cases of confirmed target mutation-based resistance, exploring alternative therapeutic agents that are unaffected by the specific mutation would be necessary.
Q5: My in vivo xenograft model is not responding to GSK3368715, despite in vitro sensitivity. What could be the issue?
A5: Discrepancies between in vitro and in vivo efficacy can be due to several factors related to poor target engagement.[2][3] Consider the following troubleshooting steps:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of GSK3368715 in the plasma and tumor tissue of your animal models to ensure adequate drug exposure.
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Pharmacodynamic (PD) Marker Analysis: Assess the inhibition of PRMT1 activity in tumor tissue. This can be done by measuring the levels of asymmetric dimethylarginine (ADMA) on known PRMT1 substrates, such as hnRNP-A1.[3]
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Tumor Microenvironment: The tumor microenvironment can present barriers to drug penetration. Evaluate factors such as tumor vascularization and interstitial fluid pressure.
Quantitative Data Summary
The following tables summarize key quantitative data for GSK3368715.
Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from Benchchem.[5]
Table 2: Growth Inhibition (GI50) of GSK3368715 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Toledo | Diffuse Large B-cell Lymphoma | 59 |
| CLBL-1 | B-cell Lymphoma | 40 |
| Raji | Burkitt Lymphoma | 60 |
| Hs578T | Breast Carcinoma | 135 |
| MCF-7 | Breast Adenocarcinoma | 150 |
| HCT116 | Colon Carcinoma | 150 |
| RKO | Colon Carcinoma | 150 |
| HeLa | Cervical Carcinoma | 210 |
| HepG2 | Liver Carcinoma | 290 |
Data compiled from multiple sources.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying resistance to GSK3368715.
Protocol 1: Generation of a GSK3368715-Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to GSK3368715 through continuous dose escalation.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
GSK3368715
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of GSK3368715 for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing GSK3368715 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of GSK3368715 in the culture medium. A 1.5- to 2-fold increase at each step is recommended.
-
Monitoring and Maintenance: Continuously monitor the cells for growth and viability. Change the medium with fresh GSK3368715 every 2-3 days. Passage the cells as they reach confluence. This process may take several months.
-
Characterization of Resistant Cells: Periodically, and once a resistant line is established (e.g., tolerating 5-10 times the initial IC50), perform a dose-response assay to determine the new IC50. Calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different passages to maintain a stable stock.
Protocol 2: Western Blot for PRMT1 Expression
Objective: To quantify the protein expression level of PRMT1 in sensitive and resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PRMT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PRMT1 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the PRMT1 signal to the loading control to compare expression levels between the sensitive and resistant cells.
Protocol 3: In Vitro PRMT1 Activity Assay (Colorimetric)
Objective: To measure the enzymatic activity of PRMT1 in cell extracts.
Materials:
-
Nuclear extracts from parental and resistant cells
-
Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (e.g., from Epigenase)
-
Microplate reader
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclear extracts from both parental and resistant cells according to a standard protocol.
-
Assay Setup: Follow the manufacturer's instructions for the PRMT1 activity assay kit. This typically involves adding the nuclear extract, S-adenosyl-methionine (SAM), and other reaction components to a substrate-coated microplate.
-
Incubation: Incubate the plate to allow the methylation reaction to occur.
-
Detection: Add the capture and detection antibodies as instructed by the kit protocol.
-
Colorimetric Measurement: Add the developing solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the PRMT1 activity. Compare the activity levels between the parental and resistant cell extracts.
Visualizations
The following diagrams illustrate key concepts related to GSK3368715 action and resistance.
Caption: Mechanism of action of GSK3368715 as a Type I PRMT inhibitor.
Caption: Overview of potential resistance mechanisms to GSK3368715.
Caption: Workflow for investigating and addressing GSK3368715 resistance.
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 expression predicts sensitivity to platinum-based chemotherapy in patients with ovarian serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
Navigating Preclinical Research with GSK3368715: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing GSK3368715, a first-in-class, reversible inhibitor of type I protein arginine methyltransferases (PRMTs), in preclinical studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and provide clarity on the available toxicological data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK3368715?
GSK3368715 is a potent, reversible, and S-adenosylmethionine (SAM)-uncompetitive inhibitor of type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] These enzymes catalyze the transfer of a methyl group from SAM to arginine residues on substrate proteins, leading to the formation of asymmetric dimethylarginine (ADMA).[2][3] By inhibiting type I PRMTs, GSK3368715 reduces intracellular levels of ADMA and causes an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[4] This modulation of protein arginine methylation disrupts various cellular processes, including transcription, RNA metabolism, and signal transduction, which can lead to anti-proliferative effects in cancer cells.[2][3][5]
Q2: What were the dose-limiting toxicities (DLTs) of GSK3368715 observed in clinical trials?
A Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[6] At a dose of 200 mg, dose-limiting toxicities were reported in 25% of patients and included grade 3 deep vein thrombosis, aortic thrombosis, and atrial fibrillation.[4][6] Additionally, grade 4 decreases in platelet and lymphocyte counts were observed.[4] Across all dose groups, 29% of patients experienced TEEs, including a fatal pulmonary embolism.[4][6]
Q3: Is there publicly available data on the Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect-Level (NOAEL) of GSK3368715 in animal models?
Specific quantitative data for the MTD and NOAEL in preclinical animal models for GSK3368715 have not been publicly disclosed.[7] Toxicology studies were conducted in mice and dogs to establish a safe starting dose for human clinical trials.[7] These studies informed the 50 mg starting dose in the Phase 1 trial, which was determined to have a significant safety margin based on the steady-state area under the curve (AUC) and maximum concentration (Cmax) in dog studies.[7] Researchers should perform their own dose-range finding studies to determine the MTD and NOAEL in their specific experimental systems.
Q4: What were the effective anti-tumor doses of GSK3368715 in preclinical models?
In mouse xenograft models, GSK3368715 has demonstrated anti-tumor activity at various doses. It has been shown to cause tumor regression at doses greater than 75 mg/kg.[2] In other studies, doses of 150 mg/kg and 300 mg/kg resulted in significant tumor growth inhibition.[1][2]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with GSK3368715.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal morbidity or mortality | Exceeding the MTD in the specific animal model. | - Immediately cease dosing and perform a necropsy to investigate the cause of death. - Conduct a dose de-escalation study to determine a tolerable dose. - Review the clinical DLTs (thromboembolic events, thrombocytopenia) and consider assessing relevant endpoints in your animal model (e.g., coagulation parameters, platelet counts). |
| Signs of bleeding, bruising, or thrombosis (e.g., limb swelling, discoloration) | Potential coagulopathy, as suggested by the clinical trial data. | - Monitor animals for clinical signs of thrombosis and bleeding. - At necropsy, carefully examine for evidence of thrombi in major blood vessels. - Consider collecting blood samples for coagulation assays (e.g., PT, aPTT) and complete blood counts (CBCs) to monitor platelet levels. |
| Lack of anti-tumor efficacy | - Insufficient dose or dosing frequency. - Poor drug exposure. - The tumor model is not sensitive to type I PRMT inhibition. | - Increase the dose of GSK3368715, not exceeding the MTD. - Consider more frequent administration. - Perform pharmacokinetic (PK) analysis to determine drug levels in plasma and tumor tissue. - Confirm target engagement by measuring ADMA levels in tumor tissue or surrogate tissues. - Consider investigating the MTAP status of your tumor model, as MTAP deficiency has been correlated with sensitivity to GSK3368715.[8] |
| Difficulty with drug formulation and administration | GSK3368715 has specific solubility characteristics. | - A suggested formulation for oral gavage involves dissolving GSK3368715 in DMSO, then diluting with PEG300, Tween80, and water.[1] - Ensure the formulation is homogenous and administered immediately after preparation.[1] |
Quantitative Toxicity Data from Clinical Trial
Due to the limited public data on preclinical toxicities, the following table summarizes the key adverse events observed in the Phase 1 clinical trial of GSK3368715.[4][6] This information may help guide the monitoring of animal studies.
| Adverse Event | Dose Level | Incidence | Severity (Grade) |
| Thromboembolic Events (TEEs) | All doses | 9/31 patients (29%) | 8 Grade 3, 1 Grade 5 |
| Dose-Limiting Toxicities (DLTs) | 200 mg | 3/12 patients (25%) | N/A |
| Deep Vein Thrombosis | 200 mg | 1 patient | 3 |
| Aortic Thrombosis | 200 mg | 1 patient | 3 |
| Atrial Fibrillation | 200 mg | 1 patient | 3 |
| Decreased Platelet Count | 200 mg | 2 patients | 4 |
| Decreased Lymphocyte Count | 200 mg | 1 patient | 4 |
Experimental Protocols
Generalized Protocol for a Dose-Range Finding Study in Mice
This protocol provides a general framework. It must be adapted to the specific research question, animal model, and institutional guidelines.
-
Animal Model: Select a suitable mouse strain (e.g., CD-1, BALB/c). Use both male and female animals (n=3-5 per group).
-
Dose Selection: Based on the known effective dose range (>75 mg/kg), select a starting dose and several escalating dose levels. A geometric dose progression (e.g., 50, 100, 200, 400 mg/kg) is often used.
-
Drug Formulation and Administration: Prepare GSK3368715 in a suitable vehicle for the intended route of administration (e.g., oral gavage). A recommended vehicle is DMSO, PEG300, Tween80, and water.[1]
-
Observation Period: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for up to 14 days.
-
Clinical Observations: Record body weight, food and water consumption, changes in appearance (e.g., ruffled fur), and any behavioral changes.
-
Endpoint Analysis: At the end of the study, or if severe toxicity is observed, euthanize the animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss. The NOAEL is the highest dose at which no adverse effects are observed.
Visualizations
Caption: Mechanism of action of GSK3368715 on the Type I PRMT pathway.
Caption: A generalized workflow for preclinical toxicity assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss [pubmed.ncbi.nlm.nih.gov]
GSK3368715 limited target engagement in tumor biopsies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the Type I PRMT inhibitor, GSK3368715. The content focuses on addressing the observed challenge of limited target engagement in tumor biopsies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK3368715?
A1: GSK3368715 is a potent, orally available, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It primarily targets PRMT1, but also shows activity against PRMT3, PRMT4, PRMT6, and PRMT8.[3][4] By inhibiting these enzymes, GSK3368715 blocks the catalysis of asymmetric dimethylarginine (ADMA) on protein substrates, leading to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][3][4] This modulation of protein methylation disrupts cellular processes such as gene regulation, RNA splicing, and signal transduction, which are often dysregulated in cancer.[1][2]
Q2: Why was the Phase 1 clinical trial (NCT03666988) for GSK3368715 terminated early?
A2: The Phase 1 study in patients with advanced solid tumors was terminated early due to a risk/benefit analysis based on several factors. These included a higher-than-expected incidence of thromboembolic events (TEEs), a lack of observed clinical efficacy, and modest and variable target engagement in tumor biopsies at the 100 mg dose.[2][5][6]
Q3: What is the key pharmacodynamic (PD) biomarker to measure GSK3368715 target engagement?
A3: The primary pharmacodynamic biomarker for GSK3368715 is the reduction of global levels of asymmetric dimethylarginine (ADMA) in cells or tissues.[2][7] This can be measured in tumor lysates or biopsies using techniques like Western Blotting or mass spectrometry.
Q4: What level of target engagement was observed in the clinical trial?
A4: In the Phase 1 trial, target engagement was observed in the blood. However, in tumor biopsies from patients receiving the 100 mg dose, target engagement was described as "modest and variable".[2][5]
Q5: What preclinical efficacy has been demonstrated for GSK3368715?
A5: In preclinical studies, GSK3368715 has shown potent anti-proliferative activity across a broad range of cancer cell lines.[3][4] In in vivo xenograft models, it has demonstrated significant tumor growth inhibition and even regression in models of diffuse large B-cell lymphoma (DLBCL), pancreatic cancer, clear cell renal carcinoma, and triple-negative breast cancer.[4][6]
Data Summary
Table 1: Clinical Trial (NCT03666988) Summary
| Parameter | Finding | Reference |
| Dose Levels Evaluated | 50 mg, 100 mg, 200 mg (oral, once daily) | [2][5] |
| Best Clinical Response | Stable Disease: 9/31 patients (29%) | [2][5] |
| Dose-Limiting Toxicities (DLTs) | 3/12 patients (25%) at the 200 mg dose | [2][5] |
| Thromboembolic Events (TEEs) | 12 events in 9/31 patients (29%) across all doses | [2][5] |
| Pharmacokinetics (PK) | Maximum plasma concentration reached within 1 hour post-dosing | [2][5] |
| Tumor Target Engagement | Modest and variable at the 100 mg dose | [2][5] |
Table 2: Preclinical In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| PRMT1 | 3.1 | [4] |
| PRMT8 | 1.7 | [4] |
| PRMT6 | 5.7 | [4] |
| PRMT3 | 48 | [4] |
| PRMT4 | 1148 | [4] |
| Toledo (DLBCL) Cell Line gIC₅₀ | 59 | [4] |
Table 3: Preclinical In Vivo Efficacy in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Finding | Reference |
| Diffuse Large B-Cell Lymphoma | Toledo | >75 mg/kg, oral | Tumor regression | [4][6] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition | [4][6] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition | [4] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition | [4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition | [4] |
Troubleshooting Guide: Low Target Engagement in Tumor Biopsies
Issue: Analysis of tumor biopsies from in vivo models shows modest or inconsistent reduction of the ADMA pharmacodynamic biomarker following GSK3368715 administration.
| Potential Cause | Troubleshooting Steps & Rationale |
| 1. Inadequate Drug Delivery to Tumor | a. Verify Formulation and Administration: Ensure GSK3368715 is fully solubilized in an appropriate vehicle. Confirm accuracy of dosing and administration route (e.g., oral gavage).b. Assess Systemic Exposure: Measure the plasma concentration of GSK3368715 over time to confirm adequate systemic pharmacokinetics (PK). The clinical trial noted rapid absorption, with Cmax within one hour.[5][7]c. Measure Intra-tumoral Drug Concentration: Directly quantify GSK3368715 levels in tumor tissue using Liquid Chromatography-Mass Spectrometry (LC-MS). Poor drug penetration into the tumor is a common cause of limited target engagement.[7] |
| 2. Tumor Microenvironment (TME) Barriers | a. Evaluate Tumor Vascularity: Poorly vascularized or necrotic tumors will have impaired drug delivery. Assess tumor vascularity using immunohistochemistry (IHC) with endothelial markers like CD31.[7]b. Assess Interstitial Fluid Pressure (IFP) and Extracellular Matrix (ECM): A dense ECM can create high IFP, physically hindering drug penetration. While challenging to measure directly, histological analysis of collagen content can provide an indirect assessment.[7] |
| 3. Cellular Mechanisms of Reduced Activity | a. Assess Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp) in tumor cells can actively transport GSK3368715 out of the cell, reducing intracellular concentration. Evaluate the expression of relevant ABC transporters in your tumor models via IHC or Western Blot.[7]b. Confirm Target Accessibility: While GSK3368715 is cell-permeable, ensure that the Type I PRMT targets are accessible within the tumor cells. Sub-cellular compartmentalization could potentially limit drug-target interaction in certain contexts. |
Experimental Protocols
Protocol 1: Western Blot for Asymmetric Dimethylarginine (ADMA) in Tumor Lysates
-
Tumor Homogenization: Snap-freeze excised tumors in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the resulting lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetrically dimethylated arginine (e.g., anti-ADMA antibody). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used on the same or a parallel blot.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the ADMA signal to the loading control. Compare the normalized ADMA levels between vehicle-treated and GSK3368715-treated groups.
Protocol 2: General Protocol for In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture the selected cancer cell line (e.g., BxPC-3, Toledo) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in saline or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and vehicle control groups.[6]
-
Drug Formulation and Administration: Prepare GSK3368715 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug orally, once daily, at the desired dose.[6]
-
Monitoring: Measure tumor volume (using calipers, Volume = (length x width²)/2) and body weight 2-3 times per week. Monitor for any signs of toxicity.[6]
-
Endpoint and Analysis: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice. Excise the tumors for weight measurement and subsequent pharmacodynamic analysis (e.g., Western Blot, LC-MS). Calculate tumor growth inhibition (TGI) relative to the vehicle-treated group.
Protocol 3: Quantification of GSK3368715 in Plasma and Tumor Tissue by LC-MS
-
Sample Collection: At specified time points after the final dose, collect blood via cardiac puncture into EDTA-containing tubes. Immediately centrifuge to separate plasma. Excise tumors and snap-freeze.
-
Sample Preparation (Plasma): Perform a protein precipitation by adding a volume of cold acetonitrile (B52724) (containing an internal standard) to a known volume of plasma. Vortex and centrifuge to pellet the precipitated protein.
-
Sample Preparation (Tumor): Weigh the frozen tumor tissue and homogenize it in a suitable buffer. Perform protein precipitation on the homogenate as described for plasma.
-
LC-MS/MS Analysis: Analyze the supernatant from the prepared samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be optimized for the specific mass transitions of GSK3368715 and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of GSK3368715. Calculate the concentration of GSK3368715 in the plasma (ng/mL) and tumor tissue (ng/g) by comparing the peak area ratios (analyte/internal standard) to the standard curve.
Visualizations
Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.
Caption: Workflow for troubleshooting poor target engagement of GSK3368715.
Caption: Relationship between causes of poor engagement and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with GSK3368715
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3368715. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 and what is its primary mechanism of action?
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Its primary targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] It functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1] By inhibiting Type I PRMTs, GSK3368715 prevents the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][3] This disruption of protein methylation affects various cellular processes, including gene expression, RNA metabolism, DNA damage response, and key signaling pathways such as EGFR and Wnt, which are often dysregulated in cancer.[1]
Q2: I am observing inconsistent IC50 values for GSK3368715 in my cell-based assays. What are the potential causes?
Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Cancer cell lines can exhibit significant genetic and phenotypic variability, even between different passages of the same line.[3][4][5][6] This can lead to differences in sensitivity to GSK3368715. It is crucial to use low-passage cells and regularly authenticate your cell lines.
-
Assay Conditions: Variations in cell seeding density, incubation time, and serum concentration can all impact results.[2][7] Edge effects in multi-well plates can also lead to variability; it is recommended to fill the outer wells with media or sterile water to maintain humidity.[2][7]
-
Compound Solubility and Stability: Ensure that GSK3368715 is fully dissolved in DMSO and that the final concentration of DMSO is consistent across all wells.[1][2] Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
-
Endpoint Measurement: The time point at which viability is measured can significantly affect the IC50 value.[8] A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and experimental goals.
Q3: My in vitro biochemical assays show potent inhibition of PRMT1, but I see a weak or no effect in my cell-based assays. Why might this be?
This discrepancy is a common challenge with small molecule inhibitors and can be attributed to several factors:[9]
-
Cell Permeability: GSK3368715 may have poor permeability in your specific cell line, resulting in a lower intracellular concentration.
-
Cellular Efflux: The cells may be actively transporting the compound out via efflux pumps, such as P-glycoprotein.[10]
-
Compound Metabolism: The cells may rapidly metabolize GSK3368715 into an inactive form.
-
Low Target Expression: The cell line may have low endogenous levels of Type I PRMTs.[2] It is advisable to confirm the expression levels of PRMT1 and other Type I PRMTs in your cellular model via Western blot or qPCR.[2]
Q4: How should I prepare and store GSK3368715?
GSK3368715 is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[1][2] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] For in vivo studies, specific formulations may be required, and it is important to refer to the manufacturer's guidelines or relevant literature.[1]
Q5: Are there known off-target effects of GSK3368715?
While GSK3368715 is a potent inhibitor of Type I PRMTs, the possibility of off-target effects should always be considered with small molecule inhibitors.[11] To mitigate this, it is crucial to include proper negative controls in your experiments. This includes a vehicle control (e.g., DMSO at the same final concentration) and, if possible, a structurally similar but inactive compound.[12] Genetic controls, such as using cell lines with a knockout or knockdown of the target PRMT, can provide the highest level of confidence that the observed effects are on-target.[12]
Q6: Why were the clinical trials for GSK3368715 terminated early?
A Phase 1 clinical trial (NCT03666988) of GSK3368715 in patients with advanced solid tumors was terminated early.[9][13] The primary reasons for termination were a higher-than-expected incidence of thromboembolic events (TEEs) at higher doses and modest and variable target engagement in tumor biopsies at lower, safer doses.[2][9][13] This led to a risk/benefit analysis that did not support the continuation of the study.[9][13]
Quantitative Data Summary
| Parameter | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT6 | PRMT8 | Reference |
| IC50 (nM) | 3.1 | 48 | 1148 | 5.7 | 1.7 | [4] |
| Kiapp (nM) | 1.5 | N/A | N/A | N/A | 81 | [2] |
Note: IC50/gIC50 values can vary between studies and experimental conditions.[2]
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory effect of GSK3368715.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
GSK3368715
-
Vehicle Control (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of GSK3368715 and the vehicle control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either GSK3368715 or the vehicle control.
-
Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding TCA to precipitate the proteins.[4]
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Western Blot for Cellular Arginine Methylation
This protocol assesses the effect of GSK3368715 on the levels of asymmetric dimethylarginine (ADMA) in cultured cells.
Materials:
-
Cell line of interest
-
GSK3368715
-
Vehicle Control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ADMA (and other methylation marks like SDMA and MMA for comparison)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK3368715 or the vehicle control for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Strip the membrane and re-probe with antibodies for SDMA, MMA, and the loading control to assess changes in other methylation states and ensure equal protein loading.[12]
Visualizations
Caption: Mechanism of action of GSK3368715.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bsiranosian.com [bsiranosian.com]
- 4. Cancer cells display profound intra- and interline variation following prolonged exposure to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 6. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for GSK3368715 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3368715. The information is designed to address potential issues related to the compound's stability and degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 and what is its mechanism of action?
GSK3368715, also known as EPZ019997, is a potent, reversible, and orally active inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] It functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[1][3] By inhibiting Type I PRMTs, GSK3368715 modulates the methylation of arginine residues on proteins, which can impact various cellular processes including gene regulation, signal transduction, RNA processing, and DNA damage repair.[4] This inhibition leads to a reduction in asymmetric dimethylarginine (aDMA) levels.[5]
Q2: What are the recommended storage conditions for GSK3368715?
Proper storage is crucial to maintain the integrity of GSK3368715. Recommendations vary slightly between suppliers, but the general consensus is as follows:
| Form | Storage Temperature | Duration | Source(s) |
| Solid (Powder) | -20°C | 3 to 4 years | [1][5][6] |
| 4°C | 2 years | [1] | |
| Stock Solution (in DMSO) | -80°C | 6 months to 1 year | [1][5] |
| -20°C | 1 month | [1][5] |
Q3: How should I prepare a stock solution of GSK3368715?
GSK3368715 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][6] Due to the hygroscopic nature of DMSO, which can affect solubility, it is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[5]
Troubleshooting Guide: Potential Degradation in Cell Culture Media
While specific data on the degradation of GSK3368715 in cell culture media is limited, this guide provides best practices and methods to assess its stability in your specific experimental setup.
Issue: Inconsistent or weaker than expected results in multi-day cell culture experiments.
This could be due to the degradation of GSK3368715 in the cell culture medium over time.
Troubleshooting Steps:
-
Media Refreshment: For long-term experiments, consider replacing the media with freshly prepared GSK3368715 at regular intervals (e.g., every 24-48 hours). This is the most straightforward way to ensure a consistent concentration of the active compound.
-
Assess Compound Stability in Your Media: If you suspect degradation is a significant factor, you can perform a simple experiment to test the stability of GSK3368715 in your specific cell culture medium.
-
Workflow for Stability Assessment:
Workflow for assessing GSK3368715 stability in cell culture medium.
-
-
Control for Light Exposure: While there is no specific data on the light sensitivity of GSK3368715, it is a general good practice to protect solutions of small molecules from direct light, especially during long-term incubations.
-
pH of the Medium: Ensure the pH of your cell culture medium remains stable throughout the experiment, as significant pH shifts can affect the stability of many small molecules.
Experimental Protocols
Protocol 1: Preparation of GSK3368715 Stock Solution
-
Materials:
-
GSK3368715 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the GSK3368715 powder to room temperature before opening the vial to prevent condensation.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of GSK3368715 and DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial of GSK3368715 powder.
-
Vortex or sonicate briefly to ensure complete dissolution. Gentle warming (to 60°C) may be necessary for higher concentrations.[1]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as per the stability data table.
-
Signaling Pathway
GSK3368715 inhibits Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This inhibition can affect multiple downstream signaling pathways.
Quantitative Data
Table 1: Inhibitory Potency of GSK3368715 Against Type I PRMTs
| Target PRMT | IC50 (nM) | Source(s) |
| PRMT1 | 3.1 | [1][4] |
| PRMT3 | 48 | [1][4] |
| PRMT4 | 1148 | [1][4] |
| PRMT6 | 5.7 | [1][4] |
| PRMT8 | 1.7 | [1][4] |
This table displays the half-maximal inhibitory concentration (IC50) values of GSK3368715 against a panel of Type I protein arginine methyltransferases, demonstrating its high potency and selectivity.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Impact of serum proteins on GSK3368715 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK3368715?
GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs. It targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] By binding to the enzyme-substrate complex, GSK3368715 prevents the transfer of a methyl group from SAM to arginine residues on substrate proteins. This inhibition leads to a decrease in asymmetric dimethylarginine (ADMA) and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2]
Q2: What are the key signaling pathways affected by GSK3368715?
Inhibition of Type I PRMTs by GSK3368715 can modulate several critical downstream signaling pathways often dysregulated in cancer. These include the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways. Additionally, GSK3368715 can impact RNA metabolism and the DNA damage response.[3]
Q3: Why was the Phase 1 clinical trial for GSK3368715 terminated?
The Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors was terminated early due to a combination of factors. These included a higher-than-expected incidence of thromboembolic events (TEEs), limited and variable target engagement in tumor biopsies at the doses tested, and a lack of observed clinical efficacy.[2][4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher IC50) in cell-based assays.
Possible Cause:
One of the primary factors that can influence the apparent in vitro activity of GSK3368715 is its binding to serum proteins present in the cell culture medium, such as albumin. This binding reduces the free concentration of the inhibitor available to interact with its target PRMTs within the cells, leading to a rightward shift in the dose-response curve and a higher calculated IC50 value. The concentration of serum, particularly fetal bovine serum (FBS), can significantly impact the observed potency of compounds in cell-based assays.[5][6]
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations (e.g., 1-5% FBS) or even serum-free medium for the duration of the drug treatment, this can minimize the impact of protein binding.[6]
-
Serum-Starve Cells: Before adding GSK3368715, consider a period of serum starvation to reduce the amount of serum proteins in the culture.
-
Characterize Serum Lot Variability: Different lots of FBS can have varying protein compositions, which may affect inhibitor binding. If you observe a sudden change in potency, consider testing a new lot of FBS.
-
Determine the Fraction of Unbound Drug: For more precise studies, you can experimentally determine the fraction of GSK3368715 that is unbound in your specific cell culture medium. This can be done using techniques like equilibrium dialysis or ultrafiltration. The unbound concentration can then be used for more accurate dose-response analysis.
-
Use a Consistent Assay Setup: Ensure that the serum concentration and cell seeding density are kept consistent across all experiments to improve reproducibility.
Issue 2: No observable inhibition of arginine methylation by Western blot.
Possible Cause:
Several factors could lead to a lack of detectable changes in arginine methylation marks.
Troubleshooting Steps:
-
Confirm Compound Activity: Ensure that the GSK3368715 stock solution is prepared and stored correctly to prevent degradation.
-
Optimize Antibody Selection: Use a well-validated antibody specific for the methylation mark of interest (e.g., asymmetric dimethylarginine on a known PRMT1 substrate).
-
Ensure Complete Cell Lysis: Use a robust lysis buffer and sonication to ensure the extraction of nuclear proteins, as many PRMT substrates are located in the nucleus.
-
Positive Control: Include a positive control cell line known to be sensitive to GSK3368715.
-
Time-Course and Dose-Response: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to determine the optimal conditions for observing a decrease in methylation.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target | Apparent Kᵢ (nM) |
| PRMT1 | 1.5 |
| PRMT3 | 81 |
| PRMT4 | - |
| PRMT6 | 1.5 |
| PRMT8 | 81 |
Note: Data extracted from Selleck Chemicals product information. The original source for this data is not specified.
Table 2: In Vivo Anti-Tumor Activity of GSK3368715 in Xenograft Models
| Cell Line | Tumor Type | Dose (mg/kg) | Tumor Growth Inhibition |
| Toledo | DLBCL | >75 | Tumor Regression |
| BxPC-3 | Pancreatic | 150 | 78% |
| BxPC-3 | Pancreatic | 300 | 97% |
| ACHN | Renal | 150 | 98% |
| MDA-MB-468 | Breast | 150 | 85% |
Note: Data extracted from a Benchchem technical guide.[7] The original primary literature source for this data is not cited in the provided search results.
Experimental Protocols
Protocol 1: Western Blot for Asymmetric Dimethylarginine (ADMA)
-
Cell Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with varying concentrations of GSK3368715 or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ADMA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the ADMA signal to a loading control such as β-actin or GAPDH.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of GSK3368715. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 3-5 days).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated wells, and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of GSK3368715.
digraph "Troubleshooting_Workflow_Serum_Protein_Binding" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start: Inconsistent/\nLow Potency Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSerum [label="Is high serum\nconcentration used\n(e.g., >5% FBS)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceSerum [label="Action: Reduce serum\nconcentration or use\nserum-free medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re_evaluate [label="Re-evaluate Potency", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderOther [label="Consider other factors:\n- Compound stability\n- Cell line sensitivity\n- Assay conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; DetermineBinding [label="Optional: Determine\n% unbound drug via\nequilibrium dialysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckSerum; CheckSerum -> ReduceSerum [label="Yes"]; CheckSerum -> ConsiderOther [label="No"]; ReduceSerum -> Re_evaluate; Re_evaluate -> ConsiderOther [label="Issue Persists"]; ConsiderOther -> DetermineBinding; }
Caption: Troubleshooting workflow for serum protein binding issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of fetal bovine serum on cytotoxic and genotoxic effects of lectins in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of GSK3368715 and Other PRMT1 Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Type I PRMT Inhibitors
Protein Arginine Methyltransferase 1 (PRMT1) has emerged as a compelling therapeutic target in breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). PRMT1 is the primary enzyme responsible for asymmetric dimethylarginine (ADMA) modifications on histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA damage repair.[1][2] Its overexpression in breast cancer is often correlated with poor prognosis.[1] This guide provides a comprehensive comparison of GSK3368715, a clinical-stage Type I PRMT inhibitor, with other notable inhibitors, focusing on their performance in preclinical breast cancer models.
Comparative Efficacy of PRMT1 Inhibitors
The anti-proliferative activity of various PRMT1 inhibitors has been evaluated in a range of breast cancer cell lines. GSK3368715 and MS023 are the most extensively studied Type I PRMT inhibitors in this context. While both demonstrate efficacy, their potencies can vary across different breast cancer subtypes.
| Inhibitor | Cell Line | Subtype | IC50 | Reference |
| GSK3368715 | MDA-MB-468 | TNBC | 2.62 ± 1.99 µM | [3] |
| MS023 | MDA-MB-468 | TNBC | 2.61 ± 1.75 µM | [3] |
| TC-E 5003 | MCF-7 | Luminal A | 0.4128 µM | |
| TC-E 5003 | MDA-MB-231 | TNBC | 0.5965 µM |
Note: IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% and can vary between studies based on experimental conditions.
In vivo studies using xenograft models provide further insight into the anti-tumor activity of these inhibitors.
| Inhibitor | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| GSK3368715 | MDA-MB-468 Xenograft | 150 mg/kg, oral, daily | 85% | [4] |
| MS023 | MDA-MB-468 Xenograft | 60 mg/kg, oral, daily | Significant reduction in tumor growth and final tumor weight | [5] |
Mechanism of Action and Signaling Pathways
PRMT1 inhibitors exert their anti-cancer effects through the modulation of various signaling pathways critical for breast cancer progression.
Key Signaling Pathways Modulated by PRMT1 Inhibition:
-
EGFR and Wnt Signaling: In TNBC, PRMT1 regulates the epidermal growth factor receptor (EGFR) and Wnt signaling pathways.[1][2][6][7] Inhibition of PRMT1 with compounds like GSK3368715 and MS023 has been shown to decrease Wnt activity in a dose-dependent manner in MDA-MB-468 cells.[3] PRMT1 can methylate EGFR, leading to the upregulation of downstream signaling cascades involving Akt, ERK, and STAT3.[2] It also transcriptionally regulates EGFR by methylating histone H4 at its promoter.[2]
-
p53 Regulation: PRMT1 can directly interact with and methylate the tumor suppressor p53, inhibiting its transcriptional activity and preventing apoptosis and senescence in breast cancer cells.[2]
-
DNA Damage Response: PRMT1 plays a role in DNA homologous recombination repair by controlling the cellular localization of BRCA1.[1]
-
Viral Mimicry Response: A key mechanism identified for MS023 in TNBC is the induction of a viral mimicry response.[5] Inhibition of Type I PRMTs triggers an interferon response through the antiviral defense pathway, leading to the accumulation of double-stranded RNA, which can induce cell death.[5]
The following diagram illustrates the central role of PRMT1 in breast cancer signaling pathways and the points of intervention for inhibitors.
Caption: PRMT1 signaling pathways in breast cancer and points of inhibition.
Clinical Development of GSK3368715
GSK3368715 entered a Phase 1 clinical trial (NCT03666988) for patients with advanced solid tumors.[8] However, the study was terminated early.[8] The primary reasons for termination included a higher-than-expected incidence of thromboembolic events (TEEs), limited target engagement at lower doses, and a lack of observed clinical efficacy, with stable disease being the best response in 29% of patients.[8]
Other PRMT1 Inhibitors in Preclinical Development
-
MS023: A potent Type I PRMT inhibitor that has shown significant anti-tumor activity in TNBC models, largely attributed to its ability to induce a viral mimicry response.[5]
-
TC-E 5003: A selective PRMT1 inhibitor with demonstrated anti-tumor effects in both lung and breast cancer cell lines. [ ]
-
ZJG51 and ZJG58: Synthesized through molecular modeling, these compounds show inhibitory effects on PRMT1 and cancer cell growth. ZJG51, in particular, has been shown to inhibit cell migration and induce apoptosis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PRMT1 inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-468, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Inhibitor Treatment: Treat cells with a serial dilution of the PRMT1 inhibitor (e.g., GSK3368715, MS023) and a vehicle control (e.g., DMSO) for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.
Western Blot for ADMA and H4R3me2a Levels
Western blotting is used to detect changes in the levels of asymmetric dimethylarginine (ADMA) on total cellular proteins and the specific histone mark H4R3me2a (asymmetric dimethylation of histone H4 at arginine 3) following treatment with PRMT1 inhibitors.
Protocol:
-
Cell Lysis: Treat breast cancer cells with the PRMT1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for ADMA (e.g., anti-dimethylarginine, asymmetric antibody) or H4R3me2a.[3] A loading control antibody (e.g., β-actin or Histone H4) should also be used.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
In Vivo Xenograft Study
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1-2 million MDA-MB-468 cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[5]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[5]
-
Inhibitor Administration: Administer the PRMT1 inhibitor (e.g., GSK3368715 orally at 150 mg/kg) or vehicle control daily.[4]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[5]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.[5] Tumor tissue can be used for further analysis, such as Western blotting for pharmacodynamic markers.[3]
Conclusion
GSK3368715 and other Type I PRMT1 inhibitors have demonstrated significant anti-tumor activity in preclinical models of breast cancer, particularly in TNBC. They act by modulating key signaling pathways involved in cell proliferation, survival, and DNA repair. While the clinical development of GSK3368715 was halted due to safety concerns and limited efficacy at tolerated doses, the preclinical data for it and other inhibitors like MS023 continue to highlight the therapeutic potential of targeting PRMT1 in breast cancer. Further research is warranted to explore the efficacy of other PRMT1 inhibitors with potentially more favorable safety profiles and to identify predictive biomarkers to guide patient selection for this therapeutic strategy.
References
- 1. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. bio-rad.com [bio-rad.com]
- 11. docs.abcam.com [docs.abcam.com]
A Comparative Guide to the Efficacy of GSK3368715 and MS023 in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients.[1][2] The relentless search for novel therapeutic strategies has led to the investigation of epigenetic modulators, including inhibitors of Protein Arginine Methyltransferases (PRMTs). This guide provides a comparative overview of two such inhibitors, GSK3368715 and MS023, both targeting Type I PRMTs, and their potential efficacy in glioblastoma.
Introduction to GSK3368715 and MS023
GSK3368715 and MS023 are small molecule inhibitors that target Type I protein arginine methyltransferases (PRMTs). These enzymes play a crucial role in regulating various cellular processes, including gene transcription, DNA repair, and signal transduction, by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. In several cancers, including glioblastoma, the dysregulation of PRMTs has been implicated in tumor progression, making them an attractive therapeutic target.
Preclinical Efficacy in Glioblastoma
Direct comparative studies of GSK3368715 and MS023 in glioblastoma are not yet available in the published literature. However, independent studies provide insights into their individual anti-tumor activities.
GSK3368715: Inducing Apoptosis in Patient-Derived Tissue
Preclinical evaluation of GSK3368715 in an ex vivo model using fresh biopsies from glioblastoma patients has demonstrated its ability to induce apoptosis. Treatment with 1 μM GSK3368715 for eight days resulted in a significant, approximately two-fold increase in the expression of the apoptotic marker cleaved-PARP compared to control-treated tissues. This suggests that GSK3368715 can effectively trigger programmed cell death in glioblastoma cells within a near-native tumor microenvironment.
A Phase 1 clinical trial of GSK3368715 in patients with advanced solid tumors, including those with nervous system tumors, showed limited single-agent efficacy at the doses tested. The study also highlighted potential safety concerns, including thromboembolic events, which may require careful management in future clinical investigations.
MS023: Evidence from Other Cancer Models
While specific data on MS023's efficacy in glioblastoma models is limited in the readily available literature, its anti-tumor potential has been demonstrated in other cancer types, such as small cell lung cancer. In a xenograft model of small cell lung cancer, MS023 monotherapy at a dose of 80 mg/kg administered intraperitoneally led to a significant delay in tumor growth. This suggests that MS023 has systemic anti-tumor activity, which could potentially be translated to glioblastoma treatment. Further investigation into its ability to cross the blood-brain barrier and its efficacy in orthotopic glioblastoma models is warranted.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of GSK3368715 and MS023 from preclinical studies. It is important to note the differences in experimental models when comparing these data.
Table 1: In Vitro and Ex Vivo Efficacy Data
| Compound | Cancer Model | Assay | Concentration | Result |
| GSK3368715 | Glioblastoma Patient Biopsies (Ex vivo) | Apoptosis (Cleaved-PARP expression) | 1 µM | ~2-fold increase vs. control |
| MS023 | N/A in Glioblastoma | N/A | N/A | Data not available |
Table 2: In Vivo Efficacy Data
| Compound | Cancer Model | Dosing | Key Findings |
| GSK3368715 | N/A in Glioblastoma | N/A | Data not available |
| MS023 | Small Cell Lung Cancer Xenograft | 80 mg/kg, intraperitoneally | Significant delay in tumor growth |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of the methodologies used in the key cited experiments.
GSK3368715 Ex Vivo Glioblastoma Biopsy Culture
-
Tissue Source: Freshly resected glioblastoma tumor tissue from patients.
-
Culture System: A miniaturized perfusion system to maintain tissue viability.
-
Treatment: Tissues were perfused with medium containing 1 µM GSK3368715 or DMSO (vehicle control) for 8 days.
-
Endpoint Analysis: Immunohistochemistry was performed on tissue sections to detect the expression of cleaved-PARP, a marker of apoptosis.
MS023 In Vivo Xenograft Model (Small Cell Lung Cancer)
-
Cell Line: H82 small cell lung cancer cells.
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Subcutaneous injection of H82 cells.
-
Treatment: Once tumors reached a specified size, mice were treated with MS023 (80 mg/kg) or vehicle control via intraperitoneal injection.
-
Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth inhibition.
Signaling Pathways and Mechanism of Action
Both GSK3368715 and MS023 exert their anti-tumor effects by inhibiting Type I PRMTs, primarily PRMT1 and PRMT4 (also known as CARM1). The inhibition of these enzymes leads to a global reduction in asymmetric arginine dimethylation on histone and non-histone proteins. This has several downstream consequences that contribute to cancer cell death.
One of the key pathways affected is the STAT3 signaling pathway. PRMT1 can methylate and activate STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and stemness. By inhibiting PRMT1, GSK3368715 and MS023 can block STAT3 activation, leading to the downregulation of its target genes and subsequent inhibition of tumor growth.
Caption: Simplified signaling pathway of Type I PRMT inhibition in glioblastoma.
Experimental Workflow
The preclinical evaluation of novel cancer therapeutics typically follows a structured workflow, from initial in vitro screening to in vivo validation.
Caption: General experimental workflow for preclinical drug evaluation in glioblastoma.
Conclusion
Both GSK3368715 and MS023 represent a promising therapeutic strategy for glioblastoma by targeting Type I PRMTs. The available preclinical data for GSK3368715 in patient-derived glioblastoma tissue is encouraging, demonstrating its ability to induce apoptosis. While direct evidence for MS023 in glioblastoma is still emerging, its efficacy in other cancer models suggests its potential.
Future research should focus on directly comparing the efficacy and safety of these two inhibitors in relevant preclinical glioblastoma models, including orthotopic patient-derived xenografts. Such studies will be crucial for determining which, if either, of these compounds warrants further development for the treatment of this devastating disease. Key areas for future investigation include determining their ability to penetrate the blood-brain barrier, identifying biomarkers to predict patient response, and exploring potential combination therapies to enhance their anti-tumor activity.
References
Validating GSK3368715-Induced Apoptosis Through Cleaved-PARP Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK3368715, a potent and selective Type I protein arginine methyltransferase (PRMT) inhibitor, with other well-established apoptosis-inducing agents. The focus is on the validation of apoptosis through the expression of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of this programmed cell death pathway. This document offers supporting experimental data, detailed protocols, and visual representations of the underlying signaling mechanisms to aid in the evaluation and application of these compounds in research and drug development.
Comparative Analysis of Apoptosis Induction
GSK3368715 has been shown in preclinical studies to exhibit anti-proliferative and cytotoxic effects in various cancer cell lines.[1] Inhibition of PRMT1, the primary target of GSK3368715, can lead to cell cycle arrest and apoptosis.[2] The induction of apoptosis is a critical mechanism for the anti-tumor activity of many cancer therapeutics. A key indicator of apoptosis is the cleavage of PARP, a 116 kDa nuclear protein, by activated caspases into 89 kDa and 24 kDa fragments.[3][4]
This section compares the induction of cleaved PARP by GSK3368715 with that of well-characterized apoptosis inducers: Staurosporine, a broad-spectrum protein kinase inhibitor; Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine that selectively induces apoptosis in cancer cells; and a representative Bcl-2 inhibitor, which targets the intrinsic apoptotic pathway.
Table 1: Comparison of Apoptosis Induction and Cleaved-PARP Expression
| Compound/Agent | Mechanism of Action | Target Pathway | Typical Effective Concentration | Expected Cleaved-PARP Expression (Relative to Control) |
| GSK3368715 | Type I PRMT Inhibitor | Inhibition of protein arginine methylation, leading to cell cycle arrest and apoptosis.[1][2] | 1-10 µM (in vitro) | Increase in the 89 kDa cleaved-PARP fragment is expected, though specific quantitative data is not readily available in published literature. |
| Staurosporine | Broad-spectrum protein kinase inhibitor | Induces the intrinsic apoptotic pathway through inhibition of various kinases.[5] | 0.1-1 µM | Significant, dose-dependent increase in cleaved-PARP.[5][6] |
| TRAIL | Death receptor ligand | Activates the extrinsic apoptotic pathway by binding to death receptors DR4 and DR5.[7][8] | 10-100 ng/mL | Robust induction of cleaved-PARP.[9] |
| Bcl-2 Inhibitors (e.g., Venetoclax) | Antagonizes the anti-apoptotic protein Bcl-2 | Promotes the intrinsic apoptotic pathway by releasing pro-apoptotic proteins.[10][11] | 0.1-1 µM | Dose-dependent increase in cleaved-PARP.[12][13] |
Experimental Protocols
Accurate and reproducible experimental design is crucial for validating apoptosis. The following are detailed protocols for cell treatment and subsequent analysis of cleaved-PARP expression by Western blotting.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa, Jurkat, or a cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare stock solutions of GSK3368715, Staurosporine, and a Bcl-2 inhibitor in DMSO. Prepare a stock solution of TRAIL in sterile, endotoxin-free water or PBS containing 0.1% BSA.
-
Treatment:
-
GSK3368715: Treat cells with increasing concentrations of GSK3368715 (e.g., 0.1, 1, 5, 10 µM) for 24 to 72 hours.
-
Staurosporine (Positive Control): Treat cells with Staurosporine (e.g., 1 µM) for 3 to 6 hours.[3]
-
TRAIL (Alternative Inducer): Treat cells with TRAIL (e.g., 50 ng/mL) for 4 to 8 hours.
-
Bcl-2 Inhibitor (Alternative Inducer): Treat cells with a Bcl-2 inhibitor (e.g., 1 µM) for 12 to 24 hours.
-
Vehicle Control: Treat a set of cells with the same volume of vehicle (DMSO or PBS/BSA) as the highest concentration of the test compound.
-
-
Cell Harvest: Following the incubation period, collect both adherent and floating cells to ensure the inclusion of apoptotic bodies.
Western Blot for Cleaved-PARP
-
Cell Lysis: Wash the collected cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 4-12% gradient SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved-PARP (Asp214) (e.g., Cell Signaling Technology, #5625) overnight at 4°C. It is also recommended to probe a separate blot with an antibody that recognizes both full-length and cleaved PARP to observe the decrease in the full-length form.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Densitometry Analysis: Quantify the band intensity of cleaved-PARP and normalize it to the loading control for a semi-quantitative comparison.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways leading to apoptosis and PARP cleavage for GSK3368715 and the comparative agents.
Caption: GSK3368715-induced apoptosis pathway.
Caption: Apoptosis pathways of alternative inducers.
Experimental Workflow Diagram
Caption: Workflow for cleaved-PARP validation.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Inhibition of PRMT1 Suppresses the Growth of U87MG-Derived Glioblastoma Stem Cells by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Cross-validation of GSK3368715 Effects with Genetic Knockdown of PRMT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Protein Arginine Methyltransferase 1 (PRMT1) by GSK3368715 and the genetic knockdown of PRMT1. The data presented herein cross-validates the on-target effects of GSK3368715, demonstrating that its cellular and anti-tumor activities phenocopy those observed with PRMT1 gene silencing. This objective analysis is supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Comparative Analysis of Phenotypic Effects
Both pharmacological inhibition of PRMT1 with GSK3368715 and its genetic knockdown elicit similar anti-proliferative and pro-apoptotic effects across various cancer cell lines. This convergence of phenotypes strongly suggests that the primary mechanism of action of GSK3368715 is the specific inhibition of PRMT1.
Impact on Cell Viability and Growth
Inhibition of PRMT1, either by GSK3368715 or by shRNA-mediated knockdown, leads to a significant reduction in cancer cell viability and proliferation. Studies in clear cell renal cell carcinoma (ccRCC) and breast cancer have demonstrated that both methods result in impaired cell cycle progression and a decrease in overall cell numbers.[1]
| Cell Line | Treatment/Method | Endpoint | Result | Reference |
| 786-O (ccRCC) | PRMT1 shRNA (Doxycycline-inducible) | Cell Confluence | Significant decrease in cell growth upon PRMT1 knockdown. | [1] |
| RCC243 (ccRCC) | PRMT1 shRNA (Doxycycline-inducible) | Cell Confluence | Significant decrease in cell growth upon PRMT1 knockdown. | [1] |
| MDA-MB-468 (TNBC) | GSK3368715 | Cell Viability (MTT/WST1) | Dose-dependent decrease in cell viability. | [2] |
| Multiple Breast Cancer Cell Lines | PRMT1 siRNA | Cell Survival | Decreased cell survival. | [3] |
| p53/Rb-null mOS cells | PRMT1 shRNA | Proliferation | Reduced cell proliferation. | [4] |
Induction of Apoptosis and DNA Damage
A key consequence of PRMT1 inhibition is the induction of DNA damage and subsequent apoptosis. This has been consistently observed with both GSK3368715 treatment and PRMT1 knockdown. The underlying mechanism involves the disruption of RNA metabolism and the downregulation of DNA damage repair pathways, leading to the accumulation of R-loops.[1]
| Cell Line/Model | Treatment/Method | Endpoint | Result | Reference |
| Multiple Breast Cancer Cell Lines | PRMT1 depletion | Apoptosis | Induction of apoptosis. | [3] |
| ccRCC models | MS023 (Type I PRMT inhibitor) / PRMT1 knockdown | DNA Damage | Impairment of DNA damage repair pathways. | [1] |
| Laryngeal Cancer Cells | PRMT1 siRNA | Apoptosis | (Implied through inhibition of proliferation and invasion) | [5] |
Mechanistic Insights: Signaling Pathway Modulation
The anti-tumor effects of PRMT1 inhibition are mediated through the modulation of several key signaling pathways. Diagrams illustrating these pathways are provided below, generated using the Graphviz DOT language.
Wnt/β-catenin Signaling Pathway
PRMT1 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway. Both GSK3368715 and PRMT1 knockdown lead to a downregulation of this pathway, which is crucial for cancer cell proliferation and survival. PRMT1 can activate the transcription of key Wnt pathway components.[3][6]
Caption: Inhibition of PRMT1 by GSK3368715 or shRNA downregulates Wnt/β-catenin signaling.
cGAS-STING Pathway
PRMT1 methylates and inhibits cGAS, a key DNA sensor in the cGAS-STING pathway.[7] Inhibition of PRMT1 with GSK3368715 or genetic knockdown relieves this suppression, leading to the activation of the cGAS-STING pathway and subsequent type I interferon production, which can promote an anti-tumor immune response.[8][9]
Caption: PRMT1 inhibition activates the cGAS-STING pathway, promoting an immune response.
STAT1 Signaling Pathway
In certain contexts, such as EGFR-mutant lung cancer, PRMT1 enables cancer cells to persist through targeted drug treatments in a manner dependent on high STAT1 activity. Both GSK3368715 and PRMT1 knockdown can decrease this persistence, suggesting a role for PRMT1 in modulating STAT1 signaling.
Caption: PRMT1 inhibition can overcome cancer cell persistence mediated by STAT1 signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
shRNA-Mediated Knockdown of PRMT1
This protocol describes the use of a doxycycline-inducible shRNA system to achieve temporal control over PRMT1 expression.
Materials:
-
Lentiviral vectors carrying doxycycline-inducible shRNA targeting PRMT1 and a non-targeting control.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Target cancer cell line.
-
Polybrene.
-
Puromycin (B1679871) for selection.
-
Standard cell culture reagents and equipment.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Seed target cancer cells and transduce with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 24-48 hours post-transduction, select for stably transduced cells using puromycin at a pre-determined optimal concentration.
-
Induction of Knockdown: To induce PRMT1 knockdown, treat the stable cell line with doxycycline (typically 1 µg/mL).
-
Verification of Knockdown: Confirm PRMT1 knockdown at the mRNA and protein level using qRT-PCR and Western blotting, respectively, at various time points after doxycycline induction.
Western Blotting for PRMT1 and Histone Methylation
This protocol allows for the assessment of PRMT1 protein levels and the global changes in histone arginine methylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-PRMT1, anti-H4R3me2a (asymmetric dimethylarginine), anti-Histone H4 (loading control), anti-Actin or anti-Tubulin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify changes in protein levels, normalizing to a loading control.
Cell Viability Assay (MTT/WST-1)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates.
-
Target cancer cell line.
-
GSK3368715 or other test compounds.
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of GSK3368715 or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: For MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Conclusion
The presented data provides a clear cross-validation of the effects of the pharmacological inhibitor GSK3368715 with the genetic knockdown of its target, PRMT1. The consistent phenocopies observed in terms of reduced cell viability, induction of apoptosis, and modulation of key cancer-related signaling pathways strongly support the on-target activity of GSK3368715. This guide serves as a valuable resource for researchers in the field, offering a consolidated view of the experimental evidence and detailed protocols to further investigate the therapeutic potential of PRMT1 inhibition.
References
- 1. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715 (EPZ019997): A Comprehensive Inhibitor Profile
It is important to note that GSK3368715 and EPZ019997 are designations for the same chemical entity. This guide provides a comprehensive overview of this potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), a class of enzymes implicated in various cancers.[1][2]
Mechanism of Action
GSK3368715 is a first-in-class, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[1][3] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, is responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][4] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA) and leads to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][4] The dysregulation of Type I PRMTs and the subsequent alteration of arginine methylation patterns are linked to tumor cell proliferation, migration, and invasion.[5]
Preclinical and Clinical Data
Biochemical Inhibitory Activity
GSK3368715 has demonstrated potent inhibition of several Type I PRMTs in biochemical assays.
| Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
| Data sourced from Fedoriw A, et al. (2019).[3] |
In Vitro Anti-proliferative Activity
The compound has shown broad anti-proliferative effects across a wide range of cancer cell lines.
| Cell Line | Cancer Type | gIC50 (nM) | Response |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | Cytotoxic |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | - | Cytostatic |
| Data sourced from Fedoriw A, et al. (2019).[3] |
In Vivo Antitumor Activity
In preclinical xenograft models, orally administered GSK3368715 demonstrated significant dose-dependent tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | >75 | Tumor Regression |
| BxPC3 | Pancreatic | 150 | 78% |
| BxPC3 | Pancreatic | 300 | 97% |
| Patient-Derived | Pancreatic Adenocarcinoma | 300 | >90% (in a subset) |
| - | Clear Cell Renal Carcinoma | 150 | 98% |
| - | Triple-Negative Breast Cancer | 150 | 85% |
| Data sourced from Fedoriw A, et al. (2019).[3] |
Clinical Trial and Outcomes
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors.[6][7] The study explored escalating oral doses of 50, 100, and 200 mg once daily.[6] However, the trial was terminated prematurely.[1][6][8] The decision was based on a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested.[1][6] Dose-limiting toxicities were observed at the 200 mg dose, and while the best response achieved was stable disease in 29% of patients, there was a lack of significant clinical activity.[6]
Signaling Pathways
Inhibition of Type I PRMTs by GSK3368715 impacts several downstream signaling pathways critical to cancer cell biology. PRMT1, a primary target, is known to influence EGFR and Wnt signaling pathways, as well as RNA metabolism and the DNA damage response.[1]
Caption: PRMT1 Signaling and Inhibition by GSK3368715.
Experimental Protocols
In Vitro Cell Proliferation Assay (In-Cell Western)
This protocol outlines a method to assess the anti-proliferative effects of GSK3368715 on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., RKO) in a 384-well clear-bottom plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of GSK3368715 (e.g., a 20-point two-fold dilution series starting from approximately 29 µM) or a vehicle control (e.g., 0.15% DMSO).
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 environment.[4]
-
Fixation: Fix the cells with ice-cold methanol (B129727) for 30 minutes at room temperature.
-
Washing: Wash the wells with phosphate-buffered saline (PBS).
-
Blocking: Block the wells with a suitable blocking buffer (e.g., Odyssey blocking buffer) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody targeting a housekeeping protein to normalize for cell number.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition: Scan the plate using an appropriate imager to quantify the fluorescence intensity, which correlates with cell number.
-
Analysis: Calculate the half-maximal growth inhibition concentration (gIC50) by plotting the normalized fluorescence intensity against the compound concentration.
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of GSK3368715 in a mouse xenograft model.
-
Cell Culture and Implantation: Culture a human cancer cell line of interest. Subcutaneously inject a defined number of cells into the flank of immunocompromised mice.[1]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups.[1]
-
Drug Administration: Administer GSK3368715 orally to the treatment groups at various dose levels and schedules. The control group receives the vehicle.[1]
-
Tumor Measurement: Measure tumor volumes at regular intervals using calipers.[1]
-
Endpoint and Analysis: At the end of the study (defined by a specific time point or tumor size limit), euthanize the mice and excise the tumors. Weigh the tumors and perform pharmacodynamic marker analysis if required. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.[1]
Caption: Workflow for an In Vivo Xenograft Study.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Commercially Available Type I PRMT Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of commercially available Type I protein arginine methyltransferase (PRMT) inhibitors. The following sections detail their in vitro performance, supported by experimental data and methodologies, to aid in the selection of the most appropriate tool compounds for preclinical research.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in a myriad of cellular processes, including signal transduction, gene transcription, and DNA repair. The Type I PRMTs—comprising PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8—are responsible for the asymmetric dimethylation of arginine residues. Dysregulation of Type I PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This guide focuses on a head-to-head comparison of several widely used, commercially available small molecule inhibitors of Type I PRMTs.
Inhibitor Performance: A Quantitative Comparison
The inhibitory potency of several commercially available Type I PRMT inhibitors was evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values against a panel of Type I PRMTs are summarized in the table below, providing a clear comparison of their potency and selectivity.
| Inhibitor | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4/CARM1 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) | Selectivity Notes |
| MS023 | 30[1][2][3] | 119[1][2][3] | 83[1][2][3] | 4[1][2][3] | 5[1][2][3] | Potent, selective, and cell-active pan-Type I inhibitor. Inactive against Type II and III PRMTs.[4] |
| GSK3368715 | 3.1[5][6] | 48[5][6] | 1148[5][6] | 5.7[5][6] | 1.7[5][6] | Potent, reversible, and SAM-uncompetitive pan-Type I inhibitor with strong anti-cancer activity.[5] |
| AMI-1 | 8800[7] | - | - | - | - | A cell-permeable, reversible pan-PRMT inhibitor, also inhibiting Type II PRMT5.[7] Lacks specificity among PRMTs.[8] |
| Furamidine (DB75) | 9400[9] | - | >400,000[9] | 283,000[9] | - | Selective for PRMT1 over other PRMTs tested.[9] |
| WCJ-394 | 1210[10] | 57,590[10] | 1640[10] | 29,700[10] | 5710[10] | A potent PRMT1 inhibitor that also shows activity against PRMT4 and PRMT8.[10] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.
Signaling Pathways and Experimental Workflows
To understand the context of Type I PRMT inhibition and the methods used to evaluate them, the following diagrams illustrate the core signaling pathway and common experimental workflows.
Figure 1: A simplified diagram illustrating the Type I PRMT signaling pathway.
Figure 2: General workflow for an in vitro enzymatic assay to determine inhibitor potency.
Figure 3: Workflow for assessing cellular activity of inhibitors via Western Blot.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Enzymatic Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a peptide substrate.
-
Reaction Setup : Prepare a reaction mixture in a 96-well plate containing 1x methylation buffer (50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose), purified recombinant Type I PRMT enzyme (e.g., 0.5-2 nM PRMT1), and varying concentrations of the inhibitor.[11][12]
-
Pre-incubation : Incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Reaction Initiation : Initiate the reaction by adding a mixture of the peptide substrate (e.g., biotinylated histone H4 peptide) and [³H]-SAM (final concentration ~0.25 µM).[12]
-
Incubation : Incubate the reaction for 60 minutes at 30°C.[11]
-
Reaction Termination : Stop the reaction by adding an excess of cold, non-radiolabeled SAM.[12]
-
Detection : Transfer the reaction mixture to a filter plate (e.g., Flashplate) to capture the biotinylated peptide. After incubation and washing, the radioactivity is measured using a scintillation counter.[12]
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This non-radioactive, bead-based immunoassay detects the methylated product.
-
Reaction Setup : In a 384-well plate, add the test compound, followed by the Type I PRMT enzyme and a biotinylated peptide substrate in assay buffer.[13]
-
Reaction Initiation : Start the reaction by adding SAM. Incubate for a defined period (e.g., 60 minutes) at room temperature.[13]
-
Detection : Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated substrate and Streptavidin-coated Donor beads.[13][14]
-
Incubation : Incubate the plate for 60 minutes at room temperature to allow for bead proximity binding.[13]
-
Signal Reading : Read the plate on an Alpha-enabled plate reader. When the Donor and Acceptor beads are brought into proximity, a chemiluminescent signal is generated.[14]
-
Data Analysis : The signal intensity is proportional to the amount of methylated product. IC50 values are calculated from dose-response curves.
Cellular Assay for Histone Methylation (Western Blot)
This assay quantifies the level of a specific histone methylation mark in cells following inhibitor treatment.
-
Cell Culture and Treatment : Plate cells (e.g., MCF-7 for H4R3me2a) and allow them to adhere.[4] Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 48 hours).[4]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[15][16]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on a high-percentage SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[15][17]
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.[17]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the signal of the methylation mark to a loading control (e.g., total histone H4 or β-actin). Calculate the cellular IC50 value from the dose-response curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 17. abcam.cn [abcam.cn]
Validating the SAM-Uncompetitive Inhibition of GSK3368715: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK3368715, a potent and reversible Type I protein arginine methyltransferase (PRMT) inhibitor, with other alternative compounds. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows to objectively assess its performance and unique mechanism of action.
GSK3368715 is distinguished by its S-adenosyl-L-methionine (SAM)-uncompetitive mode of inhibition, meaning it binds to the enzyme-substrate complex.[1] This contrasts with SAM-competitive inhibitors that vie for the same binding site as the methyl donor. This unique mechanism offers potential advantages in terms of specificity and efficacy, particularly in the context of high intracellular SAM concentrations.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of GSK3368715 and other selected PRMT inhibitors.
Table 1: Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target PRMT | IC50 (nM) | Kiapp (nM) |
| PRMT1 | 3.1[2] | 1.5[3] |
| PRMT3 | 48[2] | N/A |
| PRMT4 (CARM1) | 1148[2] | N/A |
| PRMT6 | 5.7[2] | N/A |
| PRMT8 | 1.7[2] | 81[3] |
Table 2: Comparative Inhibitory Activity of Various PRMT Inhibitors
| Inhibitor | Target PRMTs | Mechanism of Action | IC50 (nM) |
| GSK3368715 | Type I (PRMT1, 3, 4, 6, 8) | SAM-uncompetitive, Substrate-competitive[4] | PRMT1: 3.1, PRMT6: 5.7, PRMT8: 1.7[2] |
| MS023 | Type I | Substrate-competitive | PRMT1: 30, PRMT4: 83, PRMT6: 4[5] |
| AMI-1 | Pan-PRMT inhibitor | General PRMT inhibitor | IC50 for Rh30 cells: 129.9 µM[6] |
| GSK3326595 | PRMT5 | SAM-competitive | Potent inhibitor with partial responses seen in adenoid cystic carcinoma[7][8] |
| JNJ-64619178 | PRMT5 | SAM-competitive | Oral inhibitor with an ORR of 5.6% in a phase 1 study[9] |
Experimental Protocols
Validating the SAM-uncompetitive inhibition of a compound like GSK3368715 requires a multi-faceted approach employing biochemical, biophysical, and cellular assays.
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay for Determining Inhibition Mechanism
This protocol is designed to determine the mode of inhibition with respect to both the substrate and the cofactor SAM.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
GSK3368715
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Enzyme Kinetics with Varying Substrate Concentration:
-
Prepare serial dilutions of the histone H4 peptide.
-
In a 96-well plate, add the assay buffer, a fixed concentration of recombinant PRMT1 enzyme, and a fixed concentration of GSK3368715 (e.g., at its IC50).
-
Initiate the reaction by adding a mixture of the varying concentrations of histone H4 peptide and a fixed, saturating concentration of ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding TCA to precipitate the proteins.
-
Transfer the precipitate to a filter plate, wash to remove unincorporated ³H-SAM, and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the reaction velocity against the substrate concentration and analyze the data using Michaelis-Menten kinetics to determine changes in Km and Vmax in the presence of the inhibitor. An increase in Km with no change in Vmax is indicative of competitive inhibition with respect to the substrate.
-
-
Enzyme Kinetics with Varying SAM Concentration:
-
Prepare serial dilutions of ³H-SAM.
-
In a 96-well plate, add the assay buffer, a fixed concentration of recombinant PRMT1 enzyme, and a fixed concentration of GSK3368715.
-
Initiate the reaction by adding a mixture of a fixed, saturating concentration of the histone H4 peptide and the varying concentrations of ³H-SAM.
-
Follow steps 4-7 from the previous section.
-
Plot the reaction velocity against the SAM concentration. A decrease in both Km and Vmax is characteristic of uncompetitive inhibition with respect to SAM.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the direct binding of a drug to its target protein in a cellular environment.[10][11]
Materials:
-
Cancer cell line expressing PRMT1 (e.g., MCF7)
-
GSK3368715
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PRMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Heating:
-
Seed cells in culture dishes and grow to ~80% confluency.
-
Treat the cells with various concentrations of GSK3368715 or vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-PRMT1 antibody.
-
Incubate with the HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of GSK3368715 indicates target engagement and stabilization of PRMT1.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
Materials:
-
Purified recombinant PRMT1 enzyme
-
GSK3368715
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the PRMT1 protein and GSK3368715 into the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the PRMT1 solution into the sample cell of the calorimeter.
-
Load the GSK3368715 solution into the titration syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection to account for any initial mixing artifacts.
-
Carry out a series of injections of the inhibitor into the protein solution.
-
Perform a control titration of the inhibitor into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
-
Mandatory Visualization
Caption: Mechanism of SAM-uncompetitive inhibition by GSK3368715.
Caption: Experimental workflow for validating SAM-uncompetitive inhibitors.
Caption: Signaling pathways modulated by PRMT1 and inhibited by GSK3368715.
Discussion
The validation of GSK3368715 as a SAM-uncompetitive inhibitor relies on a combination of kinetic, biophysical, and cellular evidence. The experimental protocols outlined above provide a robust framework for characterizing this unique mechanism of action. Enzyme kinetics are fundamental to demonstrating the uncompetitive nature with respect to SAM, while CETSA and ITC provide crucial evidence of direct target engagement and the thermodynamic driving forces of the interaction in a cellular and in vitro context, respectively.
GSK3368715's potent inhibition of Type I PRMTs, particularly PRMT1, leads to the modulation of critical downstream signaling pathways implicated in cancer, such as the EGFR and Wnt pathways.[14][15] Its ability to disrupt these pathways underscores its therapeutic potential. However, the clinical development of GSK3368715 was halted in a Phase 1 trial due to a higher-than-expected incidence of thromboembolic events and limited target engagement at the doses tested.[16][17]
The comparison with other PRMT inhibitors highlights the diverse landscape of compounds targeting this enzyme family. While SAM-competitive inhibitors like those targeting PRMT5 have shown some clinical promise, the unique SAM-uncompetitive mechanism of GSK3368715 remains an area of interest for developing next-generation inhibitors with potentially improved selectivity and efficacy profiles. Future research may focus on optimizing the structure of SAM-uncompetitive inhibitors to mitigate off-target effects while retaining potent on-target activity.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 9. The arginine methyltransferase PRMT1 regulates IGF-1 signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3368715: A Comparative Guide to its Effects on Wnt and EGFR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high selectivity for PRMT1.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] This guide provides a comprehensive comparison of GSK3368715's effects on the critical Wnt and Epidermal Growth Factor Receptor (EGFR) signaling pathways, alongside alternative therapeutic agents that modulate these pathways. The information is supported by experimental data, detailed protocols, and visual pathway diagrams to aid in research and development.
Mechanism of Action of GSK3368715
GSK3368715 functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex of Type I PRMTs.[1] This inhibition leads to a reduction in the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby modulating the activity of key signaling pathways, including Wnt and EGFR, which are frequently dysregulated in cancer.[1][2]
Comparative Analysis of Inhibitory Activity
GSK3368715 Inhibitory Profile
The inhibitory activity of GSK3368715 against a panel of PRMTs has been quantified through various biochemical assays.
| Target PRMT | IC50 (nM) | Apparent Ki (nM) |
| PRMT1 | 3.1[1] | 1.5[1] |
| PRMT3 | 48[1] | N/A |
| PRMT4 (CARM1) | 1148[1] | N/A |
| PRMT6 | 5.7[1] | N/A |
| PRMT8 | 1.7[1] | 81[1] |
Wnt Signaling Pathway Inhibitors: A Comparison
GSK3368715 modulates the Wnt pathway by inhibiting PRMT1, which is known to be involved in the activation of the canonical Wnt pathway.[2] Below is a comparison with other known Wnt pathway inhibitors that target different components of the cascade.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 |
| GSK3368715 | Type I PRMTs (PRMT1) | Reduces PRMT1-mediated activation of the Wnt pathway.[2] | N/A for Wnt pathway |
| LGK974 | Porcupine (PORCN) | Inhibits Wnt ligand secretion.[3][4][5] | 0.4 nM (Wnt signaling)[5] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation.[6][7][8] | 11 nM (TNKS1), 4 nM (TNKS2)[6] |
| PNU-74654 | β-catenin/TCF4 Interaction | Disrupts the interaction between β-catenin and TCF4. | KD50 = 450 nM |
| NSC668036 | Dishevelled (Dvl) PDZ domain | Binds to the PDZ domain of Dvl, inhibiting Wnt signaling. | N/A |
EGFR Signaling Pathway Inhibitors: A Comparison
PRMT1 can regulate the EGFR signaling pathway, and its inhibition by GSK3368715 can affect downstream signaling.[2] Here, we compare GSK3368715's indirect effect with direct EGFR inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported IC50 |
| GSK3368715 | Type I PRMTs (PRMT1) | Indirectly modulates EGFR signaling.[2] | N/A for EGFR pathway |
| Gefitinib | EGFR Tyrosine Kinase | Competitively inhibits the ATP binding site of the EGFR tyrosine kinase.[9] | 37 nM (EGFR Tyr1173/992)[9] |
| Erlotinib (B232) | EGFR Tyrosine Kinase | Reversibly inhibits the EGFR tyrosine kinase.[10] | 2 nM (in vitro enzyme assay)[10] |
| Cetuximab | EGFR Extracellular Domain | Monoclonal antibody that blocks ligand binding to EGFR.[11] | 0.25 nmol/L (H292 cells)[12] |
| Panitumumab | EGFR Extracellular Domain | Fully human monoclonal antibody that binds to the extracellular domain of EGFR. | N/A |
Signaling Pathway Diagrams
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cetuximab: an epidermal growth factor receptor chemeric human-murine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Impact of GSK3368715 on RNA Metabolism: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of GSK3368715-induced changes in RNA metabolism against alternative therapeutic strategies. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate a comprehensive understanding of the molecular mechanisms at play.
GSK3368715 is a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high selectivity for PRMT1.[1][2] PRMTs are a family of enzymes that play a crucial role in cellular processes by methylating arginine residues on histone and non-histone proteins.[3] Dysregulation of PRMT1 activity has been implicated in various cancers, making it an attractive therapeutic target.[2][3] One of the key downstream effects of PRMT1 inhibition is the modulation of RNA metabolism, including pre-mRNA splicing.[4][5] This guide will delve into the specifics of these changes and compare them with other compounds that perturb RNA processing.
GSK3368715: Mechanism of Action on RNA Metabolism
GSK3368715, as a Type I PRMT inhibitor, alters the methylation status of numerous proteins involved in RNA processing. This leads to significant disruptions in mRNA metabolism, most notably in alternative splicing.[4][6] Inhibition of PRMT1 by GSK3368715 has been shown to cause a global shift in splicing patterns, characterized by an increase in intron retention and alterations in exon usage.[5][7] This disruption of normal splicing can lead to the production of non-functional proteins or trigger nonsense-mediated decay of transcripts, ultimately contributing to the anti-proliferative effects of the compound.[7]
A critical consequence of impaired splicing is the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA.[8][9] The accumulation of R-loops can lead to DNA damage and genomic instability, further contributing to the cytotoxic effects of PRMT1 inhibition.[8][9][10]
Comparative Analysis with Alternative Compounds
To provide a comprehensive understanding of GSK3368715's effects, we compare it with another Type I PRMT inhibitor, MS023, and a representative PRMT5 inhibitor, GSK591. PRMT5 is a Type II PRMT that also plays a critical role in splicing regulation.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of GSK3368715 and its alternatives on RNA metabolism, based on data from various studies. It is important to note that experimental conditions such as cell lines, drug concentrations, and treatment durations may vary between studies, which should be considered when making direct comparisons.
Table 1: Comparison of Type I PRMT Inhibitors on Alternative Splicing
| Compound | Target | Cell Line | Concentration | Treatment Duration | Key Splicing Changes | Reference |
| GSK3368715 | Type I PRMTs | MDA-MB-468 (TNBC) | 5 µM | 5 days | Significant changes in alternative splicing events. | [11] |
| MS023 | Type I PRMTs | K562 (Leukemia) | 1 µM | 48 hours | Increased number of aberrant splicing events, particularly cassette exons. | [5] |
| MS023 | SCLC cell lines | 5 µM | 5 days | Impaired RNA splicing, leading to intron retention. | [7][9] |
Table 2: Synergistic Effects of Type I and Type II PRMT Inhibitors on Alternative Splicing
| Treatment | Cell Line | Key Splicing Changes | Reference |
| GSK591 (PRMT5i) + MS023 (Type I PRMTi) | K562 (Leukemia) | Synergistic increase in the number of altered splicing events, particularly cassette exons, compared to single-agent treatment. A unique pattern of splicing alterations not seen with individual drugs. | [5] |
| GSK3368715 (Type I PRMTi) + PRMT5i | Preclinical models | Preclinical studies suggest synergistic effects. | [12][13] |
Table 3: Impact of PRMT Inhibitors on R-loop Formation
| Compound | Target | Cell Line | Effect on R-loops | Reference |
| MS023 | Type I PRMTs | SCLC cell lines | Increased DNA:RNA hybrids (R-loops). | [7][9] |
| MS023 | ccRCC cell lines | Induces R-loop formation. | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: GSK3368715 inhibits Type I PRMTs, leading to altered splicing and R-loop formation.
Caption: Workflow for analyzing alternative splicing changes induced by GSK3368715 using RNA-Seq.
Caption: Experimental workflow for the detection and mapping of R-loops using DRIP-Seq.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
RNA Sequencing and Alternative Splicing Analysis
Objective: To identify and quantify genome-wide changes in alternative splicing upon treatment with PRMT inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of GSK3368715, MS023, or vehicle control for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Ensure RNA quality and integrity using a Bioanalyzer (Agilent).
-
Library Preparation: Prepare RNA sequencing libraries from total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.[14]
-
Alternative Splicing Analysis: Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between treatment and control groups.[3][15][16][17] rMATS detects five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).[18] The output will include the "Percent Spliced In" (PSI) value for each event, which represents the proportion of transcripts that include the alternative exon.[16][17]
-
Statistical Analysis: rMATS performs a statistical test to determine the significance of the difference in PSI values between conditions, providing a p-value and a false discovery rate (FDR) for each event.[17]
-
DNA:RNA Immunoprecipitation Sequencing (DRIP-Seq)
Objective: To map the genomic locations of R-loops.
Protocol:
-
Genomic DNA Extraction: Gently extract high-molecular-weight genomic DNA from treated and control cells to preserve the integrity of R-loops.
-
DNA Fragmentation: Fragment the genomic DNA to a suitable size range (e.g., 200-500 bp) using either sonication or a cocktail of restriction enzymes.[4][19][20]
-
Immunoprecipitation: Incubate the fragmented DNA with the S9.6 monoclonal antibody, which specifically recognizes DNA:RNA hybrids.[1][14][19] The antibody-DNA:RNA complexes are then captured using protein A/G magnetic beads.[19]
-
Washing and Elution: Wash the beads to remove non-specifically bound DNA. Elute the enriched DNA:RNA hybrids from the beads.
-
RNase H Treatment (Control): As a negative control, a parallel sample should be treated with RNase H, which degrades the RNA component of the DNA:RNA hybrid, before immunoprecipitation.[1] A significant reduction in the DRIP-seq signal after RNase H treatment confirms the specificity of the assay for R-loops.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and sequence them on a high-throughput platform.
-
Data Analysis:
-
Read Mapping: Align the sequencing reads to the reference genome.
-
Peak Calling: Use a peak-calling algorithm to identify genomic regions enriched for DRIP-seq signal, which correspond to the locations of R-loops.
-
Differential Analysis: Compare the R-loop profiles between different conditions to identify regions with differential R-loop formation.
-
Conclusion
GSK3368715 potently disrupts RNA metabolism, primarily by inducing widespread changes in alternative splicing and promoting the formation of R-loops. This guide provides a comparative framework for understanding these effects in the context of other PRMT inhibitors. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting PRMTs and their role in RNA processing in cancer and other diseases. The synergistic effects observed with the combination of Type I and Type II PRMT inhibitors highlight a promising avenue for future therapeutic strategies.[5][12][13] Further research with direct head-to-head comparisons in standardized experimental systems will be crucial for a more definitive quantitative assessment of these compounds.
References
- 1. DRIPc-seq: Deciphering the R-loop Landscape - CD Genomics [cd-genomics.com]
- 2. Differential quantification of alternative splicing events on spliced pangenome graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rMATS-turbo: an efficient and flexible computational tool for alternative splicing analysis of large-scale RNA-seq data | Springer Nature Experiments [experiments.springernature.com]
- 4. DRIP-seq -Genomics -Systems Biology-BIO-PROTOCOL [bio-protocol.org]
- 5. Therapeutic Targeting of RNA Splicing Catalysis through Inhibition of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type I and II PRMTs inversely regulate post-transcriptional intron detention through Sm and CHTOP methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. rMATS-turbo: an efficient and flexible computational tool for alternative splicing analysis of large-scale RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alternative splicing analysis: rMATS [taliaferrolab.github.io]
- 17. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. DRIP-seq - Wikipedia [en.wikipedia.org]
- 20. Mapping R-loops and RNA:DNA hybrids with S9.6-based immunoprecipitation methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK3368715 and Its Impact on the DNA Damage Response Pathway
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Cancer cells often exhibit DDR defects, creating vulnerabilities that can be exploited for therapeutic intervention. This guide provides an objective comparison of GSK3368715, a Type I protein arginine methyltransferase (PRMT) inhibitor, with other key DDR inhibitors, supported by experimental data and detailed protocols.
Introduction to GSK3368715
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I PRMTs, with high selectivity for PRMT1.[1][2][3] PRMTs are enzymes that catalyze the transfer of methyl groups to arginine residues on proteins, a post-translational modification crucial for regulating various cellular processes, including DNA repair, RNA metabolism, and signal transduction.[1][4][5] Dysregulation of PRMT1 is implicated in numerous cancers, making it an attractive therapeutic target.[3][6] GSK3368715 acts as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the enzyme-substrate complex to block methylation.[1][3]
Preclinical studies have shown that GSK3368715 has anti-proliferative activity across a range of cancer cell lines.[2][3] Mechanistically, PRMT1 inhibition has been shown to perturb RNA metabolism, leading to the accumulation of R-loops (three-stranded nucleic acid structures) and subsequent DNA damage.[4] This suggests that GSK3368715's impact on the DDR pathway may be indirect, stemming from the disruption of RNA processing and leading to increased genomic instability.[4][6]
A Phase 1 clinical trial of GSK3368715 in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[1][3][7]
Comparative Analysis of DDR Inhibitors
GSK3368715 represents a novel approach to targeting the DDR pathway. Its mechanism, centered on the epigenetic regulation of processes that can lead to DNA damage, contrasts with inhibitors that directly target core DDR kinases and repair enzymes. The following table summarizes key characteristics of GSK3368715 in comparison to established classes of DDR inhibitors.
| Inhibitor Class | Example(s) | Primary Target(s) | Mechanism in DNA Damage Response | Potency (IC50 / Ki) | Clinical Status |
| Type I PRMT Inhibitor | GSK3368715 | PRMT1, PRMT6, PRMT8 | Perturbs RNA metabolism, leading to R-loop formation and DNA damage; impairs DNA repair pathways.[4][6] | PRMT1 Ki: 1.5 nM[2] | Phase 1 (Terminated)[3] |
| PARP Inhibitors | Olaparib | PARP1, PARP2 | Inhibits repair of single-strand DNA breaks (SSBs). In cells with defective homologous recombination (HR), unrepaired SSBs lead to double-strand breaks (DSBs) and cell death (synthetic lethality).[8][9][10] | PARP1 IC50: ~5 nM | Approved for various cancers (ovarian, breast, prostate, pancreatic)[10][11][12] |
| WEE1 Inhibitors | Adavosertib (AZD1775) | WEE1 Kinase | Abrogates the G2/M cell cycle checkpoint by preventing inhibitory phosphorylation of CDK1. This forces cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and apoptosis.[13][14] | WEE1 IC50: 5.2 nM[13][14][15][16][17] | Multiple Phase 1 & 2 trials[18][19] |
| CHK1/CHK2 Inhibitors | Prexasertib (LY2606368) | CHK1, CHK2 | Inhibits CHK1/CHK2, key kinases that mediate cell cycle arrest in response to DNA damage. Inhibition leads to replication catastrophe and accumulation of DNA damage.[20][21][22] | CHK1 Ki: 0.9 nM[23] | Development terminated due to toxicity[24] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the DDR pathway and the methodologies used to study them is crucial for researchers.
Caption: Key nodes in the DNA Damage Response Pathway and points of inhibitor intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Protein Arginine Methyltransferases in DNA Damage Response [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olaparib - Wikipedia [en.wikipedia.org]
- 9. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olaparib - NCI [cancer.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Adavosertib | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. abmole.com [abmole.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. mellalta.com [mellalta.com]
- 19. Recent advances in DDR (DNA damage response) inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling GSK3368715 Hydrochloride
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK3368715 hydrochloride. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
This compound is a potent, orally active, and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs) with potential anti-tumor activity.[1][2] Due to its potency, all personnel must be thoroughly trained on its potential hazards and the safe handling procedures outlined below before beginning any work.[3]
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following equipment is mandatory when handling this compound.
| Protection Level | Required PPE | Specific Recommendations |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the vicinity of the compound.[3] |
| Face Protection | Face shield | Required when there is a risk of splashes or sprays, particularly during solution preparation and transfers.[3] |
| Body Protection | Dedicated, buttoned laboratory coat or disposable gown | A disposable gown is recommended for procedures with a higher risk of contamination.[3] |
| Hand Protection | Double-gloving with nitrile gloves | Change gloves immediately if contaminated. |
| Respiratory Protection | N95 particulate mask or higher | Required when handling the solid compound or if aerosol generation is possible.[3] For highly potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[4][5] |
| Foot Protection | Closed-toe shoes and shoe covers | Shoe covers provide an additional barrier against contamination.[6] |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of solid this compound and its solutions must occur in a designated handling area, such as a certified chemical fume hood, to prevent inhalation of dust or aerosols.[3] For potent compounds, containment technologies like flexible containment glove bags can significantly lower exposure risk.[4]
1. Preparation and Weighing:
-
Before handling, ensure the designated area is clean and equipped with all necessary supplies, including a plastic-backed absorbent liner to contain potential spills.[3]
-
When weighing the solid compound, do so within a chemical fume hood or a glove bag to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing boats.
2. Solution Preparation:
-
This compound is soluble in DMSO.[3][7] When preparing stock solutions, work within a chemical fume hood.[3]
-
Add the solvent slowly to the solid compound to avoid splashing.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
3. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental setups, continue to work within a chemical fume hood.
-
Use filtered pipette tips to prevent aerosol contamination.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Recommended storage temperatures for stock solutions are -20°C for up to one month or -80°C for up to six months.[3]
Experimental Workflow for Handling this compound
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. caymanchem.com [caymanchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
